Pde9-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H23FN6O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-cyclopentyl-6-[[(2R)-1-[(3S)-3-fluoropyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5H-pyrazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H23FN6O2/c1-10(16(26)23-7-6-11(18)9-23)20-17-21-14-13(15(25)22-17)8-19-24(14)12-4-2-3-5-12/h8,10-12H,2-7,9H2,1H3,(H2,20,21,22,25)/t10-,11+/m1/s1 |
InChI Key |
HOQGZKUBNCAZBE-MNOVXSKESA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CC[C@@H](C1)F)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 |
Canonical SMILES |
CC(C(=O)N1CCC(C1)F)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of a Potent Phosphodiesterase 9 (PDE9) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of a representative potent and selective phosphodiesterase 9 (PDE9) inhibitor. As "Pde9-IN-1" is not a uniquely identified compound in publicly available scientific literature, this document focuses on a well-documented pyrazolopyrimidinone-based inhibitor, exemplified by compounds such as (S)-C33, which represents a class of highly selective PDE9 inhibitors. This guide details the synthetic chemistry, analytical characterization, and biological evaluation of this class of compounds, offering valuable insights for researchers in drug discovery and development.
Introduction to PDE9 and Its Inhibition
Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). By hydrolyzing cGMP, PDE9 terminates its signaling cascade. The cGMP pathway is integral to various physiological processes, including neuronal function, cardiovascular homeostasis, and metabolic regulation. Consequently, the inhibition of PDE9 has emerged as a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases like Alzheimer's, cardiovascular conditions, and diabetes. Selective PDE9 inhibitors can elevate cGMP levels, thereby enhancing downstream signaling and potentially ameliorating disease pathology.
Synthesis of a Representative Pyrazolopyrimidinone PDE9 Inhibitor
The synthesis of potent pyrazolopyrimidinone-based PDE9 inhibitors, such as (S)-C33, typically follows a multi-step synthetic route. The following protocol is a representative synthesis based on published literature.
Experimental Protocol: Synthesis of a Pyrazolopyrimidinone PDE9 Inhibitor
Materials and Methods:
-
Starting Materials: All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.
-
Instrumentation:
-
Nuclear Magnetic Resonance (NMR): Spectra recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) obtained using an ESI-TOF spectrometer.
-
Chromatography: Flash column chromatography performed using silica gel (200-300 mesh). Thin-layer chromatography (TLC) performed on silica gel plates with F-254 indicator.
-
Synthetic Scheme Overview:
The synthesis generally involves the construction of the core pyrazolopyrimidinone scaffold followed by the introduction of substituents that confer potency and selectivity.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Selective PDE9A Inhibition
This guide provides a comprehensive overview of Phosphodiesterase 9A (PDE9A) as a therapeutic target and the characteristics of its selective inhibitors. While the specific compound "Pde9-IN-1" is not detailed in the available scientific literature, this document will focus on the principles of selective PDE9A inhibition using data from well-characterized inhibitors as exemplars.
Introduction to PDE9A
Phosphodiesterase 9A (PDE9A) is a member of the phosphodiesterase (PDE) superfamily of enzymes that play a critical role in signal transduction by hydrolyzing cyclic nucleotides, specifically cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1][2] PDE9A is highly specific for cGMP and possesses the highest affinity for this second messenger among all PDE families, with a Michaelis constant (Km) in the nanomolar range (70–390 nM).[3] This high affinity makes PDE9A a key regulator of intracellular cGMP levels.
Unlike PDE5, which primarily regulates cGMP generated by the nitric oxide (NO)-soluble guanylyl cyclase (sGC) pathway, PDE9A predominantly hydrolyzes cGMP produced in response to natriuretic peptide (NP) signaling via particulate guanylyl cyclase (pGC).[4][5] This distinction is crucial as it allows for the modulation of specific cGMP signaling pools. PDE9A is expressed in various tissues, including the brain, heart, kidneys, and gut, and its upregulation has been observed in pathological conditions such as heart failure and neurodegenerative diseases.[4][6] Consequently, selective inhibition of PDE9A has emerged as a promising therapeutic strategy for a range of disorders.[1][7][8][9]
Quantitative Data on Selective PDE9A Inhibitors
The development of selective PDE9A inhibitors has been a focus of extensive research. The following tables summarize the in vitro potency and selectivity of several well-characterized PDE9A inhibitors.
Table 1: In Vitro Potency (IC50) of Selective PDE9A Inhibitors
| Compound | Human PDE9A IC50 (nM) | Murine PDE9A IC50 (nM) | Reference |
| BAY 73-6691 ((R)-enantiomer) | 55 | 100 | [10] |
| (S)-BAY 73-6691 | 88 | - | [3] |
| PF-04447943 | Data not available in provided search results | ||
| Compound 28s | 21 | - | [11] |
| Compound 3r | 0.6 | - | [11] |
| (S)-C33 | 11 | - | [12] |
| (R)-C33 | 56 | - | [12] |
| Racemic C33 | 16 | - | [12] |
| BAY-7081 | 15 | 34 (mouse), 42 (rat) | [13] |
Table 2: Selectivity Profile of Representative PDE9A Inhibitors
| Compound | PDE1B IC50 (nM) | PDE5A IC50 (nM) | Selectivity (PDE1B/PDE9A) | Selectivity (PDE5A/PDE9A) | Reference |
| BAY 73-6691 | >10,000 | >10,000 | >182 | >182 | [10] |
| Compound 28 | 18,060 | 3,300 | ~860 | ~157 | [2] |
| Compound 3r | >100,000 | >100,000 | >166,667 | >166,667 | [11] |
| BAY-7081 | 740 | >10,000 | 49 | >667 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PDE9A inhibitors. Below are representative protocols for key experiments.
3.1. In Vitro PDE Enzyme Activity Assay (IC50 Determination)
This protocol is based on the PDE-Glo™ Phosphodiesterase Assay.
-
Objective: To determine the concentration of an inhibitor that reduces the activity of the PDE9A enzyme by 50% (IC50).
-
Materials:
-
Human recombinant PDE9A enzyme.
-
PDE-Glo™ Reaction Buffer.
-
cGMP substrate solution.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
PDE-Glo™ Termination Buffer.
-
PDE-Glo™ Detection Solution.
-
Kinase-Glo® Reagent.
-
96-well microplate.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then mix with the PDE-Glo™ reaction buffer.
-
Add aliquots of the PDE-Glo™ reaction buffer containing the human recombinant PDE9A enzyme to the wells of a 96-well plate.
-
Add the test compound solution to the wells.
-
Initiate the enzymatic reaction by adding the cGMP substrate solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes).
-
Stop the reaction by adding the PDE-Glo™ Termination Buffer.
-
Add the PDE-Glo™ Detection Solution and incubate for 20 minutes at room temperature.
-
Add the Kinase-Glo® Reagent to each well.
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.[14][15]
-
3.2. Cell-Based cGMP Reporter Assay
This protocol describes a method to assess the cellular activity of a PDE9A inhibitor.[10]
-
Objective: To measure the ability of an inhibitor to increase intracellular cGMP levels in a cellular context.
-
Cell Line: A stable cell line co-expressing PDE9A, soluble guanylate cyclase (sGC), a cyclic nucleotide-gated (CNG) channel (e.g., CNGA2), and a calcium-sensitive photoprotein (e.g., aequorin).
-
Procedure:
-
Plate the engineered cells in a 96-well plate and culture overnight.
-
Treat the cells with the test compound at various concentrations.
-
Stimulate cGMP production by adding a submaximal concentration of an sGC activator (e.g., BAY 58-2667).
-
The resulting increase in intracellular cGMP opens the CNG channels, leading to an influx of Ca2+.
-
The Ca2+ influx activates the aequorin, which emits light.
-
Measure the luminescence in real-time using a luminometer.
-
The potentiation of the sGC activator-induced luminescence signal indicates the inhibitory activity of the test compound on intracellular PDE9A.[10]
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for understanding the mechanism of action and experimental design.
Caption: cGMP signaling pathway regulated by PDE9A.
Caption: Workflow for in vitro IC50 determination.
Caption: Mechanism of PDE9A inhibition in heart failure.
Conclusion
Selective PDE9A inhibitors represent a promising class of therapeutic agents with potential applications in cardiovascular diseases, neurodegenerative disorders, and metabolic diseases.[7][8][16] Their ability to specifically modulate the NP-pGC-cGMP signaling pathway offers a distinct advantage over other PDE inhibitors. The data presented for compounds such as BAY 73-6691, compound 3r, and others demonstrate that high potency and selectivity for PDE9A are achievable. The experimental protocols and diagrams provided in this guide offer a framework for the continued research and development of novel and effective selective PDE9A inhibitors. Future work in this area will likely focus on optimizing pharmacokinetic properties and further elucidating the therapeutic benefits of these compounds in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are PDE9A inhibitors and how do they work? [synapse.patsnap.com]
- 8. An overview of phosphodiesterase 9 inhibitors: Insights from skeletal structure, pharmacophores, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The therapeutic potential of phosphodiesterase 9 (PDE9) inhibitors: a patent review (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural Asymmetry of Phosphodiesterase-9A and a Unique Pocket for Selective Binding of a Potent Enantiomeric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pde9-IN-1 role in cGMP signaling pathways
An In-depth Technical Guide on the Role of PDE9 Inhibitors in cGMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine monophosphate (cGMP) is a crucial second messenger involved in a myriad of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation. The intracellular concentration of cGMP is meticulously regulated by the balance between its synthesis by guanylate cyclases and its degradation by phosphodiesterases (PDEs). Among the PDE superfamily, phosphodiesterase type 9 (PDE9) is a cGMP-specific enzyme with the highest affinity for this second messenger. Its inhibition, therefore, presents a compelling therapeutic strategy for elevating cGMP levels and modulating downstream signaling pathways.
This technical guide focuses on the role of PDE9 inhibitors in the cGMP signaling pathway. While the term "Pde9-IN-1" is used by some chemical suppliers to refer to the compound with CAS number 1082743-70-1 (6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one), there is limited publicly available research data specifically for this molecule.[1][2][3] Therefore, this guide will provide a comprehensive overview using data from well-characterized and widely studied PDE9 inhibitors, such as BAY 73-6691 and PF-04447943, as representative examples of this class of compounds.[4][5] These inhibitors have been instrumental in elucidating the function of PDE9 and are being investigated for various therapeutic applications, including neurodegenerative diseases and heart failure.[5]
The cGMP Signaling Pathway and the Role of PDE9
The cGMP signaling cascade is initiated by the activation of either soluble guanylate cyclase (sGC) by nitric oxide (NO) or particulate guanylate cyclase (pGC) by natriuretic peptides. Activated guanylate cyclases catalyze the conversion of guanosine triphosphate (GTP) to cGMP. Subsequently, cGMP exerts its effects by activating downstream targets, primarily protein kinase G (PKG), but also cyclic nucleotide-gated ion channels and other PDEs.
PDE9 acts as a key negative regulator in this pathway by hydrolyzing cGMP to GMP, thus terminating the signal. Due to its high affinity for cGMP, PDE9 is thought to be particularly important in regulating basal cGMP levels and dampening cGMP signals. Inhibition of PDE9 activity leads to an accumulation of intracellular cGMP, thereby amplifying the effects of the NO/sGC and natriuretic peptide/pGC pathways.
Mechanism of Action of PDE9 Inhibitors
PDE9 inhibitors are small molecules that competitively bind to the catalytic site of the PDE9 enzyme. This binding prevents the interaction of the enzyme with its natural substrate, cGMP. As a result, the hydrolysis of cGMP is blocked, leading to its accumulation within the cell. This elevation of cGMP enhances the activation of downstream effectors like PKG, thereby amplifying the physiological responses mediated by the cGMP pathway. The specificity of these inhibitors for PDE9 over other PDE families is a critical aspect of their therapeutic potential, as it minimizes off-target effects.
Quantitative Data on PDE9 Inhibitors
The following table summarizes key quantitative data for well-characterized PDE9 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
| Compound Name | Target | IC50 (nM) | Species | Assay Conditions | Reference |
| BAY 73-6691 | PDE9A | 55 | Human | Recombinant enzyme | [6] |
| PDE9A | 100 | Murine | Recombinant enzyme | [6] | |
| PF-04447943 | PDE9A | 12 | Human | Recombinant enzyme | [7] |
| PF-04449613 | PDE9A | Data not specified, but used at 5µM to inhibit 70% of PDE9A activity | Not specified | Fluorescent polarization assay | [8] |
| (S)-C33 | PDE9 | 11 | Not specified | Not specified | [9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
PDE9A Inhibition Assay (Radiometric)
This protocol describes a common method for determining the in vitro potency of a PDE9 inhibitor.
Objective: To measure the IC50 value of a test compound against recombinant human PDE9A.
Materials:
-
Recombinant human PDE9A enzyme
-
[³H]-cGMP (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound or other inhibitor) dissolved in DMSO
-
Snake venom (from Crotalus atrox, contains 5'-nucleotidase)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction plate, add the assay buffer, diluted test compound, and recombinant PDE9A enzyme.
-
Initiate the reaction by adding [³H]-cGMP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by adding snake venom, which will hydrolyze the [³H]-5'-GMP product to [³H]-guanosine.
-
Separate the unreacted [³H]-cGMP from the [³H]-guanosine product using an anion-exchange resin. The positively charged [³H]-guanosine will not bind to the resin.
-
Add scintillation fluid to the eluted [³H]-guanosine and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Cellular cGMP Measurement Assay (ELISA)
This protocol outlines a method to measure the effect of a PDE9 inhibitor on intracellular cGMP levels in a cellular context.
Objective: To quantify the change in intracellular cGMP concentration in response to a PDE9 inhibitor.
Materials:
-
Cell line of interest (e.g., HEK293, primary cells)
-
Cell culture medium and supplements
-
Guanylate cyclase activator (e.g., SNP - sodium nitroprusside, an NO donor)
-
Test compound (this compound or other inhibitor)
-
Lysis buffer
-
cGMP ELISA kit
Procedure:
-
Culture cells to the desired confluency in multi-well plates.
-
Pre-treat the cells with the test compound at various concentrations for a specific duration.
-
Stimulate the cells with a guanylate cyclase activator (e.g., SNP) to induce cGMP production.
-
After stimulation, lyse the cells using the provided lysis buffer.
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and standards to a cGMP antibody-coated plate.
-
Adding a cGMP-HRP conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cGMP concentration in the cell lysates based on the standard curve.
-
Analyze the dose-dependent effect of the PDE9 inhibitor on cGMP accumulation.
Conclusion
Inhibitors of PDE9 represent a promising class of pharmacological agents for the therapeutic modulation of the cGMP signaling pathway. By preventing the degradation of cGMP, these compounds can potentiate the effects of endogenous signaling molecules like nitric oxide and natriuretic peptides. The well-characterized inhibitors discussed in this guide have been invaluable tools for understanding the physiological and pathophysiological roles of PDE9. As research progresses, the development of novel and highly selective PDE9 inhibitors, potentially including compounds like the one designated "this compound," will continue to be an area of significant interest for drug discovery in various fields, including neuroscience and cardiology. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of these important molecules.
References
- 1. allgenbio.com [allgenbio.com]
- 2. xcessbio.com [xcessbio.com]
- 3. PDE-9 inhibitor | C22H27N5O2 | CID 135886459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 5. Phosphodiesterase 9 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Asymmetry of Phosphodiesterase-9A and a Unique Pocket for Selective Binding of a Potent Enantiomeric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Pde9-IN-1 (PF-04447943): An In-depth Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pde9-IN-1, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), for its application in neuroscience research. This compound, also known by its Pfizer designation PF-04447943, has emerged as a critical tool for investigating the role of the cyclic guanosine monophosphate (cGMP) signaling pathway in neuronal function, synaptic plasticity, and its potential as a therapeutic target for neurological and psychiatric disorders.
Core Mechanism of Action
This compound is a cell-permeable, blood-brain barrier-penetrant small molecule that selectively inhibits the PDE9A enzyme.[1] PDE9A is a high-affinity phosphodiesterase that specifically hydrolyzes cGMP, a crucial second messenger in neurons.[2][3] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation within the cell.[2] This elevation in cGMP levels enhances the activity of downstream effectors, most notably cGMP-dependent protein kinase (PKG), which in turn phosphorylates various substrate proteins involved in modulating synaptic plasticity and neuronal function.[2][4]
Research suggests that PDE9A in the brain regulates a cGMP signaling cascade that is independent of the canonical nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway. Instead, it appears to be more closely linked to the natriuretic peptide (NP) receptor-particulate guanylate cyclase (pGC) signaling pathway.
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Quantitative Data
This compound (PF-04447943) exhibits high potency and selectivity for PDE9A. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound (PF-04447943)
| Target | Species | Assay Type | Value | Reference |
|---|---|---|---|---|
| PDE9A | Human | Ki | 2.8 nM | [5] |
| PDE9A | Rhesus Monkey | Ki | 4.5 nM | [5] |
| PDE9A | Rat | Ki | 18 nM | [5] |
| PDE9A | Human | IC50 | 12 nM | [6] |
| PDE1 | - | Ki | 8.6 µM | [1] |
| PDE2A3 | - | Ki | 99 µM | [1] |
| PDE3A | - | Ki | 50 µM | [1] |
| PDE4A | - | Ki | 29 µM | [1] |
| PDE5A | - | Ki | 14.9 µM | [1] |
| PDE6C | - | Ki | 5.3 µM | [1] |
| PDE7A2 | - | Ki | 75 µM | [1] |
| PDE8A | - | Ki | 50 µM | [1] |
| PDE10 | - | Ki | 51.2 µM | [1] |
| PDE11 | - | Ki | 80 µM |[1] |
Table 2: In Vivo Effects of this compound (PF-04447943) on cGMP Levels
| Species | Brain Region/Fluid | Dose (p.o.) | Time Point | % Increase in cGMP (vs. Vehicle) | Reference |
|---|---|---|---|---|---|
| Rat | Cerebrospinal Fluid | 1-30 mg/kg | 30 min | Dose-dependent increase | [5] |
| Mouse | Striatum | 30 mg/kg (s.c.) | 30 min | Significant increase | [4] |
| Mouse | Cortex | 30 mg/kg (s.c.) | 30 min | Significant increase | [4] |
| Mouse | Hippocampus | 30 mg/kg (s.c.) | 30 min | Non-significant increase |[4] |
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound are provided below.
Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol is used to assess the effect of this compound on synaptic plasticity.
a. Slice Preparation:
-
Anesthetize a rodent (e.g., rat or mouse) with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (ACSF). ACSF composition (in mM): 126 NaCl, 2.5 KCl, 1.3 NaH2PO4, 25 NaHCO3, 1.2 MgCl2, 2.5 CaCl2, and 12 glucose.[7]
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.[7]
-
Transfer the slices to a holding chamber with oxygenated ACSF and allow them to recover for at least 1 hour at room temperature before recording.[7]
b. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF at 31 ± 0.5°C.[7]
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[8]
-
Establish a stable baseline fEPSP for 20 minutes by delivering test pulses every 20 seconds.[7]
-
Apply this compound (e.g., 100 nM) to the perfusing ACSF.
-
Induce LTP using a weak or strong theta-burst stimulation (TBS) protocol (e.g., a train of four pulses at 100 Hz, repeated 10 times with a 200 ms inter-burst interval).[7]
-
Record the fEPSP for at least 60 minutes post-TBS to measure the potentiation.[7]
c. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the post-TBS fEPSP slopes to the average baseline slope.
-
The degree of LTP is expressed as the percentage increase in the fEPSP slope.
Novel Object Recognition (NOR) Test
This behavioral assay evaluates the impact of this compound on recognition memory.
a. Habituation (Day 1):
-
Acclimate the mouse to the testing room for at least 30 minutes.
-
Place the mouse in an empty, open-field arena (e.g., 40 x 40 cm) and allow it to explore freely for 5-10 minutes.[9][10]
b. Training/Familiarization (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Administer this compound (e.g., 1-3 mg/kg, p.o.) or vehicle to the mouse at a predetermined time before the session.
-
Place the mouse in the center of the arena and allow it to explore the two objects for 10 minutes.[9]
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and pointing towards it.
c. Testing (Day 2, after retention interval):
-
After a retention interval (e.g., 1-24 hours), return the mouse to the same arena.
-
One of the familiar objects is replaced with a novel object.[9]
-
Allow the mouse to explore for 5-10 minutes and record the time spent exploring the familiar and novel objects.[9]
d. Data Analysis:
-
Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
Measurement of cGMP Levels in Brain Tissue
This protocol quantifies the pharmacodynamic effect of this compound.
a. Tissue Collection:
-
Administer this compound or vehicle to the animals.
-
At a specific time point (e.g., 30 minutes), euthanize the animals using a method that minimizes post-mortem changes in cyclic nucleotides, such as focused microwave irradiation or rapid decapitation followed by immediate freezing of the brain in liquid nitrogen.
-
Dissect the brain regions of interest (e.g., hippocampus, cortex, striatum) on ice.
b. Sample Preparation:
-
Homogenize the frozen brain tissue in ice-cold 5% trichloroacetic acid (TCA).[11]
-
Centrifuge the homogenates at approximately 1500 x g for 10 minutes at 4°C.[11]
-
Collect the supernatant. The TCA can be extracted using water-saturated ether.[11]
c. cGMP Quantification (ELISA Method):
-
Use a commercially available cGMP competitive ELISA kit.
-
Follow the manufacturer's instructions for preparing standards and samples.
-
Add samples, standards, and cGMP-acetylcholinesterase conjugate (tracer) to a microplate pre-coated with anti-cGMP antibodies.
-
Incubate the plate, allowing for competitive binding.
-
Wash the plate and add a substrate (e.g., Ellman's reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 410 nm) using a microplate reader.[11]
d. Data Analysis:
-
Generate a standard curve.
-
Calculate the cGMP concentration in the samples based on the standard curve.
-
Express the results as pmol of cGMP per mg of protein or gram of wet tissue.[11]
Experimental and Logical Workflows
In Vivo Study Workflow
Caption: A typical workflow for an in vivo study investigating this compound.
Logical Relationship for Therapeutic Hypothesis
Caption: Logical flow of the therapeutic hypothesis for this compound in cognitive disorders.
References
- 1. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]
- 2. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 3. Measurement of cGMP and soluble guanylyl cyclase activity [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Potentiation (LTP) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. 4.8. cGMP Assay [bio-protocol.org]
Pde9-IN-1 and Other PDE9 Inhibitors: A Technical Guide for Preclinical Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Pde9-IN-1 and other phosphodiesterase 9 (PDE9) inhibitors as potential therapeutic agents for Alzheimer's disease. This document outlines the core mechanism of action, summarizes key quantitative preclinical data, provides detailed experimental protocols for behavioral and cellular analyses, and visualizes critical pathways and workflows.
Core Concept: Targeting the cGMP Signaling Pathway in Alzheimer's Disease
Phosphodiesterase 9A (PDE9A) is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in the central nervous system.[1][2] In the context of Alzheimer's disease, the inhibition of PDE9A presents a promising therapeutic strategy. By preventing the degradation of cGMP, PDE9 inhibitors elevate its intracellular levels, thereby enhancing downstream signaling pathways that are critical for synaptic plasticity, learning, and memory.[3]
The proposed mechanism of action involves the potentiation of the nitric oxide (NO)-cGMP signaling cascade. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes essential for the formation and maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4] Preclinical studies have demonstrated that PDE9 inhibitors can rescue synaptic plasticity deficits and improve cognitive performance in various animal models of Alzheimer's disease.[4][5][6]
dot
Caption: PDE9A Inhibition and cGMP Signaling Pathway in Neurons.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies of this compound and other notable PDE9 inhibitors, BAY 73-6691 and PF-04447943, in the context of Alzheimer's disease models.
Table 1: In Vitro Potency of PDE9 Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
| This compound | Human PDE9A | 8.7 | Enzymatic Assay | [1] |
| BAY 73-6691 | Human PDE9 | 55 | Enzymatic Assay | [2] |
| BAY 73-6691 | Murine PDE9 | 100 | Enzymatic Assay | [2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Cognitive Impairment
| Treatment Group | Dose (mg/kg, p.o.) | Morris Water Maze (Escape Latency, Day 6) | Morris Water Maze (Platform Crossings) | Outcome | Reference |
| Vehicle | - | Increased | Decreased | Impaired learning and memory | [1] |
| This compound | 2.5 | Significantly Reduced | Significantly Increased | Recovery of learning and memory | [1] |
| This compound | 5.0 | Significantly Reduced | Significantly Increased | Recovery of learning and memory | [1] |
Table 3: Preclinical Efficacy of Other Notable PDE9 Inhibitors
| Compound | Animal Model | Behavioral Test | Effective Dose | Key Findings | Reference |
| BAY 73-6691 | Aged FBNF1 Rats | LTP in hippocampal slices | 10 µM | Increased basal synaptic transmission and enhanced early LTP. | [4] |
| BAY 73-6691 | Rodents | Social Recognition Task | Not specified | Enhanced acquisition, consolidation, and retention of long-term memory. | [4] |
| BAY 73-6691 | Rodents | Scopolamine-induced passive avoidance deficit | Not specified | Attenuated deficit. | [4] |
| PF-04447943 | Tg2576 Mice | Dendritic Spine Density | Not specified | Prevented decreases in dendritic spine density. | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of PDE9 inhibitors for Alzheimer's disease.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.
dot
Caption: Morris Water Maze Experimental Workflow.
Protocol:
-
Apparatus: A circular tank (typically 120-150 cm in diameter) is filled with water made opaque with non-toxic white paint or milk powder. The water temperature is maintained at 20-22°C. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface in a fixed location in one of the four quadrants of the pool. The pool is surrounded by various prominent extra-maze visual cues.[7]
-
Acclimation: Mice are handled for several days before the experiment. On the day before training, each mouse is allowed to swim for 60 seconds without the platform to habituate to the pool.
-
Acquisition Phase: For 5 consecutive days, each mouse undergoes four trials per day. For each trial, the mouse is gently placed into the water facing the wall at one of four equally spaced starting positions. The mouse is allowed to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, it is gently guided to it. The mouse is allowed to remain on the platform for 15-30 seconds before being removed. The inter-trial interval is typically 10-15 minutes.[8]
-
Probe Trial: 24 hours after the last acquisition trial, a probe trial is conducted. The platform is removed from the pool, and the mouse is allowed to swim freely for 60 seconds.
-
Data Collection and Analysis: A video tracking system records the swim path of the mouse. Key parameters measured include escape latency (time to find the platform during acquisition), path length, time spent in the target quadrant, and the number of platform location crossings during the probe trial.[9]
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
dot
Caption: Novel Object Recognition Experimental Workflow.
Protocol:
-
Apparatus: A simple open-field arena (e.g., 40 x 40 x 40 cm) is used. A set of three-dimensional objects that are of similar size but different in shape and texture are required.
-
Habituation: On the first day, each mouse is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.[10]
-
Familiarization Phase (Trial 1): On the second day, two identical objects are placed in the arena. The mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes).[10]
-
Retention Interval: After the familiarization phase, the mouse is returned to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (Trial 2): The mouse is returned to the arena, where one of the familiar objects has been replaced with a novel object. The mouse is allowed to explore for a set period (e.g., 5 minutes).[10]
-
Data Collection and Analysis: The time the mouse spends actively exploring each object (sniffing, touching) is recorded. The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[11]
Long-Term Potentiation (LTP) Electrophysiology
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.
dot
Caption: Long-Term Potentiation (LTP) Experimental Workflow.
Protocol:
-
Hippocampal Slice Preparation: Anesthetize the animal and rapidly dissect the brain in ice-cold artificial cerebrospinal fluid (aCSF). Prepare 300-400 µm thick transverse hippocampal slices using a vibratome. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[12]
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.033 Hz) for 15-20 minutes.
-
LTP Induction: Induce LTP by applying a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.[13]
-
Post-Induction Recording: Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes after HFS.
-
Data Analysis: Measure the initial slope of the fEPSPs. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the baseline.[14]
Dendritic Spine Density Analysis
This protocol describes the use of Golgi-Cox staining to visualize and quantify dendritic spines in neuronal populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphodiesterase Inhibitors for Alzheimer’s Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cyagen.com [cyagen.com]
- 8. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meta-analysis of Cognitive Performance by Novel Object Recognition after Proton and Heavy Ion Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. Frontiers | Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice [frontiersin.org]
- 14. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]
Pde9-IN-1 and its Effects on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of phosphodiesterase 9 (PDE9) inhibitors, with a focus on their effects on synaptic plasticity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to PDE9 and its Role in the Central Nervous System
Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase enzyme highly expressed in neurons throughout the brain, including cognition-relevant areas like the hippocampus and cortex.[1][2][3] It plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including synaptic plasticity, learning, and memory.[2][4][5] By hydrolyzing cGMP, PDE9A terminates its signaling cascade. Consequently, inhibition of PDE9A presents a therapeutic strategy to enhance cGMP signaling, which is known to be crucial for neuronal function and cognitive processes.[2][4][5]
The inhibition of PDE9 has been explored as a potential treatment for neurodegenerative and psychiatric disorders, such as Alzheimer's disease and schizophrenia, where cognitive impairment is a key symptom.[1][2][6][7] Preclinical studies have demonstrated that PDE9 inhibitors can increase cGMP levels in the brain, enhance long-term potentiation (LTP), and improve performance in animal models of cognition.[2][8]
Quantitative Data on the Effects of PDE9 Inhibitors
The following tables summarize the quantitative findings from various studies on the effects of PDE9 inhibitors on neuronal and synaptic parameters.
Table 1: Effects of PDE9 Inhibitors on cGMP Levels
| Compound | Model System | Brain Region | Dose/Concentration | Change in cGMP Levels | Reference |
| PF-509783 | CD-1 Mice | Striatum, Hippocampus, Cortex | 32 mg/kg, s.c. | Significant increase | [8] |
| PF-4181366 | CD-1 Mice | Striatum, Hippocampus, Cortex | 10 mg/kg, s.c. | Significant increase | [8] |
| PF-4447943 | Mice | Striatum, Cortex | Not Specified | Significant elevation | [2] |
| BAY 73-6691 | APP transgenic tg2576 mice | Hippocampus | Not Specified | Enhanced cGMP levels | [9] |
Table 2: Effects of PDE9 Inhibitors on Synaptic Plasticity and Neuronal Morphology
| Compound/Intervention | Model System | Measured Parameter | Effect | Reference |
| PDE9A Inhibition | Primary cultures of rat hippocampal neurons | Neurite outgrowth | Enhanced | [1][8] |
| PDE9A Inhibition | Primary cultures of rat hippocampal neurons | Number of synapses per neuron | Increased | [1][8] |
| PDE9A Inhibition | Acute hippocampal slices (CA3/CA1 synapses) | Long-Term Potentiation (LTP) | Facilitated induction | [1][8] |
| BAY 73-6691 | Rat hippocampal slices | Early LTP | Transformation into late LTP (in combination with a PDE2 inhibitor) | [3] |
| BAY 73-6691 | Not Specified | Aβ42 oligomer-impaired LTP | Restored | [9] |
| PF-05180999 (PDE2 inhibitor) in combination with BAY 73-6691 (PDE9 inhibitor) | Rat hippocampal slices | Synaptic Plasticity | Synergistic improvement (shift from early to late LTP) | [3] |
Table 3: Inhibitory Activity of Select PDE9 Inhibitors
| Compound | Target | IC50 | Reference |
| 3r | PDE9A | 0.6 nM | [10] |
| 28s | PDE9A | 21 nM | [10] |
| Cannabidiol (CBD) | PDE9 | 110 nM | [11] |
Signaling Pathways and Experimental Workflows
cGMP Signaling Pathway Modulated by PDE9 Inhibition
The canonical cGMP signaling pathway in the brain is often initiated by the activation of neuronal nitric oxide synthase (nNOS) and the subsequent production of nitric oxide (NO), which stimulates soluble guanylyl cyclase (sGC) to synthesize cGMP.[1][6] However, PDE9A also regulates cGMP pools downstream of natriuretic peptide receptor signaling, which activates particulate guanylyl cyclase (pGC).[8] PDE9A inhibitors prevent the degradation of cGMP, leading to its accumulation and the activation of downstream effectors like protein kinase G (PKG), which in turn phosphorylates various target proteins to modulate synaptic plasticity.[5][12]
References
- 1. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S31. ENHANCEMENT OF SYNAPTIC PLASTICITY BY COMBINATION OF PDE2 AND PDE9 INHIBITION PRESUMABLY VIA PRE- AND POST-SYNAPTIC MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of PDE9 in Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PDE9A inhibitors and how do they work? [synapse.patsnap.com]
- 6. doaj.org [doaj.org]
- 7. Phosphodiesterase 9 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cardurion.com [cardurion.com]
Pde9-IN-1 in Models of Cardiometabolic Syndrome: A Technical Guide
Introduction
Cardiometabolic syndrome, a constellation of metabolic dysfunctions including central obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant and growing challenge to global health. The search for effective therapeutic interventions has led researchers to explore various signaling pathways that regulate metabolic processes. One such promising target is Phosphodiesterase 9 (PDE9), a cGMP-specific enzyme. Inhibition of PDE9 has emerged as a potential strategy to combat obesity and improve features of cardiometabolic syndrome. This technical guide provides an in-depth analysis of the preclinical evidence for Pde9-IN-1 (a representative PDE9 inhibitor) in animal models of cardiometabolic syndrome, focusing on quantitative data, experimental methodologies, and the core signaling pathways involved.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of PDE9 inhibition (PDE9-I) in mouse models of diet-induced obesity (DIO) and cardiometabolic syndrome (CMS). The primary compound used in these studies is PF-04447943.
Table 1: Effects of PDE9 Inhibition on Body Composition and Organ Mass in Ovariectomized (OVX) Female Mice with DIO/CMS [1][2]
| Parameter | Placebo | PDE9-I | % Change | P-value |
| Body Weight Change | +22% (median) | -5.6% (median) | - | 2 x 10⁻⁶ |
| Total Fat Mass (g) | ~18 | ~12 | ~ -33% | < 0.001 |
| Total Lean Mass (g) | ~25 | ~25 | No Change | NS |
| Inguinal WAT (g) | ~1.8 | ~1.0 | ~ -44% | < 0.001 |
| Gonadal WAT (g) | ~2.5 | ~1.5 | ~ -40% | < 0.001 |
| Liver Mass (g) | ~2.2 | ~1.5 | ~ -32% | < 0.001 |
WAT: White Adipose Tissue; NS: Not Significant. Data are approximated from graphical representations in the source material.
Table 2: Effects of PDE9 Inhibition on Metabolic Parameters in Male Mice with DIO/CMS
| Parameter | Placebo | PDE9-I | % Change | P-value |
| Total Body O₂ Consumption | Lower | Higher | Increase | < 0.05 |
| Total Body CO₂ Production | Lower | Higher | Increase | < 0.05 |
| Food Intake | No Change | No Change | - | NS |
| Activity | No Change | No Change | - | NS |
NS: Not Significant. Data derived from studies showing significant increases in energy expenditure without changes in food intake or activity.[2]
Table 3: Effects of PDE9 Gene Knockout (Pde9a⁻/⁻) on HFD-Induced Obesity [3]
| Parameter (HFD-fed) | Wild-Type (Pde9a⁺/⁺) | Knockout (Pde9a⁻/⁻) | Outcome |
| Body Weight | Increased | Resistant to gain | Reduced body weight |
| Fat Mass | Increased | Reduced | Reduced adiposity |
| Energy Expenditure | Baseline | Globally Increased | Increased energy expenditure |
| Glucose Handling | Impaired | Improved | Improved |
| Hepatic Steatosis | Present | Improved | Reduced |
HFD: High-Fat Diet.
Core Signaling Pathway
Inhibition of PDE9 enhances a specific cGMP signaling cascade that is crucial for fat metabolism. Unlike PDE5, which primarily regulates cGMP pools stimulated by nitric oxide (NO), PDE9 controls cGMP generated in response to natriuretic peptides (NPs). The downstream effects are mediated by Protein Kinase G (PKG) and culminate in the activation of PPARα, a master regulator of fatty acid oxidation.
Caption: PDE9-I enhances NP-cGMP signaling, activating PPARα to drive fat metabolism.
Experimental Protocols
The methodologies outlined below are based on the key preclinical studies assessing PDE9 inhibitors in cardiometabolic syndrome models.
Animal Model of Diet-Induced Obesity and Cardiometabolic Syndrome
-
Species and Strain: C57BL/6N mice.[2]
-
Diet: Mice are fed a high-fat diet (HFD), typically 60% kcal from fat, for an extended period (e.g., 4-6 months) to establish a phenotype of severe obesity and cardiometabolic syndrome.[1][2]
-
Surgical Modifications:
-
Ovariectomy (OVX): In female cohorts, ovariectomy is performed to model postmenopausal metabolic changes, as estrogen signaling was found to interfere with the therapeutic effects of PDE9 inhibition.[1][4]
-
Mild Aortic Constriction (mTAC): In some cohorts, a mild cardiac pressure overload is induced via mTAC to mimic the cardiovascular stress often seen in CMS and to stimulate endogenous natriuretic peptide synthesis.[2]
-
Drug Administration Protocol
-
Compound: PF-04447943 (referred to as this compound or PDE9-I).
-
Administration Route: Oral. The inhibitor is mixed into the animal chow.
-
Dosage: A typical dose is 1.5 mg/kg/day.
-
Treatment Duration: Chronic treatment for 6 to 8 weeks after the establishment of the disease phenotype.[1]
-
Control Group: A placebo group receives the same chow without the active compound.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a preclinical study evaluating this compound.
Caption: Workflow for inducing DIO/CMS and testing the efficacy of oral PDE9-I.
Key Analytical Methods
-
Body Composition: Magnetic Resonance Imaging (MRI) is used to quantify total body fat and lean mass.[1]
-
Energy Expenditure: Indirect calorimetry is performed using metabolic cages to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[2]
-
Gene Expression: Quantitative PCR (qPCR) is used to measure the mRNA abundance of key metabolic genes (e.g., Ppara and its downstream targets) in tissues like brown adipose tissue (BAT), liver, and myocardium.[4]
-
Histology: Tissues such as the liver and adipose depots are stained (e.g., with Oil Red O) to visualize lipid accumulation.[2]
-
In Vitro Lipolysis Assay: Human subcutaneous preadipocytes are used to measure glycerol release as an indicator of lipolysis in response to PDE9 inhibitors and other agents.[2]
-
Mitochondrial Respiration: Respiration rates in isolated adipocytes and cardiomyocytes are measured to assess mitochondrial function.[4]
Mechanism of Action and Therapeutic Rationale
The primary mechanism through which PDE9 inhibition ameliorates cardiometabolic syndrome is by stimulating mitochondrial activity and fatty acid oxidation.[1] Studies show that PDE9 is localized at the mitochondria.[4][5] Its inhibition leads to an increase in local cGMP pools, which in turn upregulates PPARα.[4][5] This upregulation is essential for the observed therapeutic effects; when PPARα is pharmacologically blocked, the anti-obesity and metabolic benefits of PDE9 inhibition are abrogated.[6]
A significant finding is the sexual dimorphism of the drug's effect. In non-ovariectomized female mice, PDE9 inhibition is ineffective. This has been linked to the interaction between estrogen receptor-α and PPARα, where co-activation of the estrogen receptor redirects PPARα away from genes controlling fat metabolism.[1][5] This suggests that the therapeutic potential of PDE9 inhibitors for obesity and CMS may be highest in men and postmenopausal women.[6]
Importantly, the reduction in obesity and improvement in metabolic parameters occur without significant changes in food intake or physical activity, pointing to a direct effect on energy expenditure and fat catabolism.[1][2] While PDE9 inhibition robustly reduces adiposity and hepatic steatosis, its effect on insulin resistance appears to be minimal, suggesting that it may be most beneficial when combined with insulin-sensitizing agents.[2]
References
- 1. JCI - Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice [jci.org]
- 2. Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
The Role of Pde9-IN-1 in Regulating Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Phosphodiesterase 9 (PDE9) inhibition, specifically through the use of tool compounds like Pde9-IN-1, in the regulation of mitochondrial function. Emerging research highlights PDE9 as a critical regulator of cyclic guanosine monophosphate (cGMP) signaling within a mitochondrial microdomain, influencing cellular metabolism and bioenergetics. This document synthesizes key findings, presents quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.
Executive Summary
Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific enzyme that has been identified as a key regulator of cellular metabolism. Notably, PDE9A has been found to localize at mitochondria in cardiomyocytes and adipocytes.[1][2] Inhibition of this enzyme using selective inhibitors, such as PF-04447943 (a representative this compound compound), has been shown to enhance mitochondrial respiration and fatty acid oxidation.[1][3][4] The mechanism involves the potentiation of the natriuretic peptide (NP)-driven cGMP signaling cascade, leading to the activation of protein kinase G (PKG) and subsequent upregulation of the master metabolic regulator, peroxisome proliferator-activated receptor-alpha (PPARα).[1][3] This guide details the signaling axis, the quantitative impact on mitochondrial function, and the experimental protocols used to elucidate these effects.
Signaling Pathway: PDE9 Inhibition and Mitochondrial Activation
The inhibition of PDE9A directly impacts a localized pool of cGMP at the mitochondria, distinct from the nitric oxide (NO)-sensitive cGMP pool regulated by PDE5.[5][6] By preventing the hydrolysis of cGMP, PDE9 inhibitors elevate local cGMP concentrations, leading to the activation of PKG. Activated PKG, in turn, promotes the expression and activity of PPARα, a nuclear receptor that governs the transcription of genes involved in fatty acid metabolism and mitochondrial biogenesis.[1][3] This signaling cascade ultimately enhances the mitochondrial capacity for substrate oxidation and respiration.
References
- 1. Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice [jci.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice [jci.org]
- 6. CRD-733, a Novel PDE9 (Phosphodiesterase 9) Inhibitor, Reverses Pressure Overload-Induced Heart Failure. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for PDE9-IN-1 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 9 (PDE9) is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes.[1][2] Unlike other phosphodiesterases, PDE9 exhibits high selectivity for cGMP and is not significantly modulated by nitric oxide (NO) signaling.[1][3] Instead, it primarily regulates the cGMP pool generated through the natriuretic peptide (NP) signaling pathway.[1][4][5] Dysregulation of PDE9 activity has been implicated in a range of disorders, including heart failure, neurodegenerative diseases, and metabolic syndrome, making it an attractive therapeutic target.[1][6][7]
PDE9-IN-1 is a potent and selective inhibitor of PDE9. The development of robust cell-based assays for characterizing the activity of this compound and similar compounds is essential for advancing drug discovery efforts. These assays provide a more physiologically relevant context compared to biochemical assays by assessing compound efficacy within a cellular environment.[8]
This document provides detailed protocols and application notes for the development of a cell-based assay to evaluate the potency and efficacy of this compound.
Signaling Pathway of PDE9A
The primary signaling cascade regulated by PDE9A involves the natriuretic peptide system. Natriuretic peptides bind to their receptors (NPR-A and NPR-B), which possess intrinsic guanylyl cyclase activity. This leads to the conversion of GTP to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to diverse cellular responses. PDE9A acts as a crucial negative regulator in this pathway by hydrolyzing cGMP to GMP, thus terminating the signal. Inhibition of PDE9A by compounds like this compound blocks this degradation, leading to sustained cGMP levels and prolonged PKG activation.[1][4][5]
Figure 1. PDE9A signaling pathway. This diagram illustrates the natriuretic peptide-stimulated cGMP pathway and the inhibitory action of this compound on PDE9A.
Experimental Protocols
Principle of the Assay
This protocol describes a cell-based reporter assay to measure the activity of PDE9A inhibitors. The assay utilizes a host cell line engineered to stably express human PDE9A and a cGMP-sensitive biosensor. A suitable biosensor is a cyclic nucleotide-gated (CNG) ion channel (e.g., CNGA2) coupled with a calcium-sensitive reporter like the photoprotein aequorin or a fluorescent calcium indicator.[9][10] In this system, an increase in intracellular cGMP, induced by PDE9A inhibition, leads to the opening of the CNG channels, resulting in calcium influx and a detectable signal (luminescence or fluorescence).
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably co-expressing human PDE9A, a natriuretic peptide receptor (e.g., NPR-A), and a cGMP-gated cation channel linked to a reporter (e.g., CNGA2 and aequorin).
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, hygromycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulant: Atrial Natriuretic Peptide (ANP) or other natriuretic peptides.
-
Test Compound: this compound.
-
Control Inhibitor: A known PDE9 inhibitor such as PF-04449613 or BAY 73-6691.[1][10]
-
Detection Reagent: Coelenterazine (for aequorin-based assays) or a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Plates: White, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Luminometer or fluorescence plate reader.
Experimental Workflow
Figure 2. Experimental workflow for the this compound cell-based assay.
Detailed Protocol
-
Cell Seeding:
-
Harvest the engineered cells and resuspend them in a complete culture medium.
-
Seed the cells into the wells of a 96-well or 384-well plate at a pre-determined optimal density (e.g., 20,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound and control inhibitors in assay buffer. The final concentration should cover a range suitable for determining the IC50 (e.g., 1 nM to 100 µM).
-
Gently remove the culture medium from the wells and wash once with assay buffer.
-
Add the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
-
Pre-incubation:
-
Incubate the plate with the compounds for 30 minutes at 37°C to allow for cell penetration.
-
-
Stimulation:
-
Prepare a solution of ANP in assay buffer at a concentration that elicits a submaximal response (e.g., EC20 or EC50, to be determined empirically).
-
Add the ANP solution to all wells except for the negative control wells.
-
-
Incubation:
-
Incubate the plate for an optimized period (e.g., 15-60 minutes) at 37°C to allow for cGMP production and subsequent signal generation.
-
-
Signal Detection:
-
For Aequorin-based assays: Add coelenterazine to all wells and immediately measure the luminescence using a luminometer.
-
For Fluorescence-based assays: If not already loaded, load the cells with a calcium-sensitive dye according to the manufacturer's instructions prior to compound addition. Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (negative control wells).
-
Normalize the data to the positive control (ANP stimulation without inhibitor) and vehicle control.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.
-
Data Presentation
The quantitative data obtained from the cell-based assay should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Potency of this compound and Control Inhibitors
| Compound | IC50 (nM) | 95% Confidence Interval | n (replicates) |
| This compound | [Insert Value] | [Insert Range] | [Insert Number] |
| PF-04449613 | [Insert Value] | [Insert Range] | [Insert Number] |
| BAY 73-6691 | [Insert Value] | [Insert Range] | [Insert Number] |
Table 2: Assay Performance Metrics
| Parameter | Value |
| Z'-factor | [Insert Value] |
| Signal-to-Background Ratio | [Insert Value] |
| ANP EC50 (nM) | [Insert Value] |
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust cell-based assay for the characterization of this compound. The detailed protocol and data presentation guidelines are intended to assist researchers in obtaining reliable and reproducible results. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental procedure. This assay can be adapted for high-throughput screening of compound libraries to identify novel PDE9 inhibitors with therapeutic potential.
References
- 1. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PDE9A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cardurion.com [cardurion.com]
- 6. Phosphodiesterase 9 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pde9-IN-1 in Organotypic Hippocampal Slice Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that is expressed in neurons throughout the brain and is a therapeutic target for cognitive disorders.[1] Inhibition of PDE9 enhances cyclic guanosine monophosphate (cGMP) signaling, which plays a crucial role in synaptic plasticity, neuronal survival, and other key neuronal functions.[2][3] Organotypic hippocampal slice cultures (OHSCs) are a valuable ex vivo model system that preserves the three-dimensional architecture and synaptic connectivity of the hippocampus, making them an ideal platform for studying the effects of pharmacological agents like Pde9-IN-1 on neuronal circuits.[4][5] These cultures allow for long-term experiments and are amenable to a wide range of analytical techniques, including live-cell imaging, electrophysiology, and biochemical assays.[6][7]
This document provides detailed application notes and protocols for the use of this compound, a representative PDE9 inhibitor, in organotypic hippocampal slice cultures. The protocols outlined below are synthesized from established methods for OHSC preparation and findings from studies utilizing PDE9 inhibitors in similar experimental setups.[8][9][10]
Mechanism of Action of PDE9 Inhibition
This compound acts by selectively inhibiting the PDE9 enzyme, which is responsible for the degradation of cGMP. By blocking PDE9, this compound leads to an accumulation of intracellular cGMP. This elevation in cGMP can modulate downstream signaling pathways, including those involved in synaptic plasticity and cell survival.[2] The nitric oxide (NO)/cGMP pathway is a key signaling cascade in the central nervous system, and its modulation by PDE9 inhibitors has been shown to have significant effects on neuronal function.[3]
Caption: PDE9 Signaling Pathway
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the neuroprotective effects of a PDE9 inhibitor in a kainate-induced excitotoxicity model in organotypic hippocampal slices.[10] This data can serve as a reference for designing experiments with this compound.
| Parameter | Value | Experimental Context | Reference |
| PDE9 Inhibitor Concentration | 1 µM, 10 µM | Dose-dependent reduction of neuronal death in the CA3 region of OHSC exposed to kainate. | [10] |
| Kainate Concentration | 5 µM | Induction of excitotoxic neuronal damage in OHSC. | [11] |
| Incubation Time | 24 hours | Duration of co-incubation with the PDE9 inhibitor and kainate. | [11] |
| PDE9 mRNA Increase | ~2-fold | Increase in PDE9 mRNA levels in OHSC after 24-hour exposure to 5 µM kainate. | [10][11] |
| PDE9 Protein Increase | Significant increase | Increase in PDE9 protein levels in the CA3 stratum pyramidale of OHSC after kainate treatment. | [10][11] |
Experimental Protocols
Preparation of Organotypic Hippocampal Slice Cultures
This protocol is based on the interface method, which is widely used for maintaining OHSCs.[7][8][9]
Materials:
-
P5-P9 mouse or rat pups[9]
-
Dissection medium: Gey's Balanced Salt Solution (GBSS) with 10 mM Glucose and 2 mM Kynurenic acid, chilled to 4°C[9]
-
Culture medium: 50% Basal Medium Eagle (BME), 25% Hank's Balanced Salt Solution (HBSS), 25% Horse Serum, 11.2 mM glucose, and 20 mM glutamine[9]
-
Millicell cell culture inserts (0.4 µm pore size)[12]
-
6-well culture plates[12]
-
McIlwain tissue chopper or vibratome[9]
-
Stereomicroscope[12]
-
Standard sterile surgical instruments[12]
Procedure:
-
Anesthetize and decapitate the pup.[9]
-
Rapidly dissect the brain and place it in ice-cold dissection medium.[9]
-
Isolate the hippocampi under a stereomicroscope.[7]
-
Slice the hippocampi into 350-400 µm thick sections using a tissue chopper or vibratome.[7][9]
-
Transfer the slices to a dish containing cold dissection medium and separate them carefully.
-
Place 2-3 slices onto each Millicell insert in a 6-well plate containing 1 mL of culture medium per well.[5]
-
Incubate the slices at 35°C in a humidified atmosphere with 5% CO2.[9]
-
Change the culture medium every two days.[9]
-
Allow the slices to stabilize in culture for at least 6 days before starting experiments.[5]
Application of this compound to Organotypic Hippocampal Slice Cultures
This protocol describes the application of this compound to investigate its effects on neuronal viability in an excitotoxicity model.
Materials:
-
Established organotypic hippocampal slice cultures (at least 6 days in vitro)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Kainate stock solution (for inducing excitotoxicity)
-
Propidium Iodide (PI) for assessing cell death[13]
-
Culture medium
Procedure:
-
Prepare fresh culture medium containing the desired final concentrations of this compound. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM).
-
Also prepare a vehicle control medium containing the same concentration of the solvent used for the this compound stock solution.
-
For excitotoxicity studies, prepare culture medium containing both this compound and kainate (e.g., 5 µM).
-
Replace the existing medium in the wells with the prepared experimental media.
-
Incubate the slices for the desired experimental duration (e.g., 24 hours).
-
To assess neuronal damage, add Propidium Iodide to the culture medium at a final concentration of 2 µg/mL and incubate for 30 minutes.
-
Capture fluorescent images of the slices to visualize and quantify PI uptake, which indicates cell death.
-
For biochemical or molecular analysis (e.g., Western blot or qPCR for PDE9 expression), wash the slices with ice-cold PBS and process them according to standard protocols.[10]
Experimental Workflow Visualization
References
- 1. doaj.org [doaj.org]
- 2. What are PDE9A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Role of PDE9 in Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organotypic brain slice cultures to model neurodegenerative proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotypic Hippocampal Slice Cultures As a Model to Study Neuroprotection and Invasiveness of Tumor Cells [jove.com]
- 6. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]
- 7. Organotypic Hippocampal Slice Cultures [app.jove.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Organotypic hippocampal slice culture [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 13. Organotypic hippocampal slice cultures for studies of brain damage, neuroprotection and neurorepair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Pde9-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde9-IN-1 is a potent and selective inhibitor of phosphodiesterase-9A (PDE9A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, a key second messenger in various physiological processes. This mechanism has positioned this compound as a valuable research tool for investigating the therapeutic potential of PDE9A inhibition in neurological disorders and other conditions.[1][2] Due to its hydrophobic nature, careful consideration of the formulation is critical for achieving optimal solubility and bioavailability in in vivo studies. These application notes provide detailed protocols for the dissolution and administration of this compound for preclinical research.
Physicochemical Properties and Solubility
This compound is a white to off-white solid with a molecular weight of 362.40 g/mol .[1] Its solubility is a key consideration for in vivo applications. The compound is readily soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions.[1][3]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (275.94 mM) | Ultrasonic assistance may be required.[1] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (6.90 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (6.90 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
Recommended Vehicle Formulations for In Vivo Studies
The selection of an appropriate vehicle is paramount for the successful in vivo delivery of this compound. The following formulations have been successfully used to achieve a clear solution for administration.
Table 2: Recommended Vehicle Compositions for this compound
| Formulation | Component | Percentage | Purpose |
| Formulation 1 | DMSO | 10% | Primary solvent |
| PEG300 | 40% | Co-solvent, viscosity enhancer | |
| Tween-80 | 5% | Surfactant, emulsifier | |
| Saline | 45% | Vehicle | |
| Formulation 2 | DMSO | 10% | Primary solvent |
| 20% SBE-β-CD in Saline | 90% | Solubilizing agent (inclusion complex) |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent/Surfactant Vehicle
This protocol utilizes a combination of a co-solvent (PEG300) and a surfactant (Tween-80) to achieve a stable formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to the this compound powder to constitute 10% of the final volume. Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Addition of PEG300: Add the required volume of PEG300 to the DMSO solution (40% of the final volume). Vortex until the solution is homogeneous.
-
Addition of Tween-80: Add the required volume of Tween-80 to the mixture (5% of the final volume). Vortex thoroughly.
-
Final Dilution with Saline: Slowly add the sterile saline to the mixture to reach the final desired volume (45% of the final volume). Vortex until a clear and homogenous solution is obtained.
-
Final Concentration: This protocol yields a clear solution with a this compound concentration of at least 2.5 mg/mL.[1]
Protocol 2: Preparation of this compound using a Cyclodextrin-based Vehicle
This protocol employs a Captisol® (sulfobutylether-β-cyclodextrin, SBE-β-CD) based vehicle to enhance the aqueous solubility of this compound through the formation of an inclusion complex.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Magnetic stirrer (optional)
Procedure:
-
Preparation of SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This can be done by dissolving 20 g of SBE-β-CD in 100 mL of saline. Stir until fully dissolved.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to the this compound powder to constitute 10% of the final volume. Vortex until the powder is completely dissolved.
-
Addition of SBE-β-CD Solution: Add the 20% SBE-β-CD in saline solution to the DMSO solution to make up the remaining 90% of the final volume. Vortex thoroughly until a clear solution is achieved.
-
Final Concentration: This protocol yields a clear solution with a this compound concentration of at least 2.5 mg/mL.[1]
In Vivo Administration
This compound has been successfully administered orally in in vivo studies.[1]
Table 3: Example In Vivo Administration Parameters for this compound
| Parameter | Details | Reference |
| Animal Model | Unilateral common carotid artery occlusion (UCCAO) mouse model | [1] |
| Administration Route | Oral administration | [1] |
| Dosage | 2.5 and 5.0 mg/kg | [1] |
| Frequency | Daily for 21 days | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To further aid researchers, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: PDE9A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for the preparation of this compound formulations.
References
Application Notes and Protocols for Oral Administration of Pde9-IN-1 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that is attracting significant attention as a therapeutic target for a variety of disorders, including those affecting the central nervous system and the cardiovascular system. Pde9-IN-1 is a potent and selective inhibitor of PDE9A with an IC50 of 8.7 nM, and it is orally bioavailable, making it a valuable tool for in vivo studies in rodent models.[1] These application notes provide detailed protocols for the oral administration of this compound to rodents, along with supporting data on other relevant PDE9 inhibitors to aid in experimental design.
Data Presentation: Pharmacokinetics of Oral PDE9 Inhibitors in Rodents
The following table summarizes key pharmacokinetic parameters for several PDE9 inhibitors following oral administration in rodents. This data can be used for comparative purposes and to guide dose selection and timing of administration for new studies.
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | Bioavailability (%) | Reference |
| This compound | Mouse | 2.5 and 5.0 | Not Reported | Not Reported | Orally Bioavailable | [1] |
| PF-04447943 | Rat | 1-30 (p.o.) | Dose-dependent increase in CSF cGMP | Not Reported | Brain Penetrant | [2] |
| BAY 73-6691 | Rat | 0.1, 0.3, 1, 3 | Not Reported | Not Reported | Orally Active | [3] |
| CRD-733 | Mouse | 600/day (p.o.) | Not Reported | Not Reported | Orally Administered | |
| Compound 3r | Not Specified | 5 | 217 | 1.7 | 9.8 | [4] |
| Compound 8r | Not Specified | 5 | Not Reported | 4.1 | 18 | |
| BAY-7081 | Rat | 1.0 | Not Reported | Not Reported | Not Reported | [5] |
| Compound 13 | Rat | Not Specified | Not Reported | 0.8 | 15 | [5] |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the PDE9 enzyme. PDE9 specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound increases the intracellular levels of cGMP, which in turn modulates the activity of downstream effectors such as protein kinase G (PKG). This signaling cascade is particularly relevant in the natriuretic peptide (NP) pathway and is independent of the nitric oxide (NO) signaling pathway.
Caption: PDE9 Signaling Pathway Inhibition by this compound.
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of DMSO, PEG 300, Tween 80, and saline)
-
Sterile water or saline
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Vehicle Selection: The choice of vehicle is critical for ensuring the proper suspension and delivery of this compound, which may have low aqueous solubility. Here are two common vehicle options:
-
Option 1 (Aqueous Suspension): 0.5% (w/v) Methylcellulose in sterile water. This is a widely used vehicle for creating stable suspensions of hydrophobic compounds.
-
Option 2 (Co-solvent System): A mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG 300), Tween 80, and saline. A common ratio for oral gavage in mice is 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline. For animals that may be more sensitive, a lower concentration of DMSO (e.g., 2%) can be used.
Preparation Procedure (Example using 0.5% Methylcellulose):
-
Calculate the required amount of this compound and vehicle:
-
Determine the desired dose (e.g., 2.5 mg/kg or 5.0 mg/kg).[1]
-
Determine the dosing volume (typically 5-10 mL/kg for mice).
-
Calculate the final concentration of this compound needed in the vehicle.
-
Example calculation for a 25g mouse at a 5 mg/kg dose and 10 mL/kg volume:
-
Dose per mouse = 0.025 kg * 5 mg/kg = 0.125 mg
-
Volume per mouse = 0.025 kg * 10 mL/kg = 0.25 mL
-
Required concentration = 0.125 mg / 0.25 mL = 0.5 mg/mL
-
-
-
Prepare the 0.5% methylcellulose vehicle:
-
Weigh the appropriate amount of methylcellulose powder.
-
Add it to sterile water while vortexing to ensure even dispersion and prevent clumping.
-
-
Prepare the this compound suspension:
-
Accurately weigh the calculated amount of this compound powder.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to form a homogenous suspension.
-
If necessary, sonicate the suspension for a few minutes to aid in dispersion.
-
-
Storage:
-
Prepare the dosing solution fresh daily if possible. If storage is necessary, store at 2-8°C and protect from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.
-
Oral Gavage Procedure in Mice
Materials:
-
Prepared this compound dosing suspension
-
Appropriately sized oral gavage needle (for mice, typically 20-22 gauge, 1-1.5 inches long with a ball tip)
-
Syringe (1 mL)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the dosing volume.
-
Handle the animal gently to minimize stress.
-
-
Restraint:
-
Securely restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and prevent biting. The body should be held in a vertical position.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this depth on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes into the esophagus.
-
Crucially, do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly and steadily depress the syringe plunger to deliver the this compound suspension.
-
-
Withdrawal and Monitoring:
-
After administration, gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor it for a few minutes for any signs of distress, such as labored breathing or leakage of the compound from the mouth or nose.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study involving the oral administration of this compound in a rodent model.
Caption: Experimental Workflow for this compound Oral Administration.
References
Application Note: Measuring Caspase-3 Activation Induced by the PDE9 Inhibitor, Pde9-IN-1
Audience: Researchers, scientists, and drug development professionals.
Abstract
Programmed cell death, or apoptosis, is a critical process in tissue homeostasis, and its dysregulation is implicated in diseases like cancer and neurodegenerative disorders. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic acid protease.[1] This application note provides a detailed protocol for measuring the activity of Caspase-3 in cultured cells following treatment with Pde9-IN-1, a potent inhibitor of phosphodiesterase 9 (PDE9). PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[2][3] Studies have shown that inhibiting PDE isoforms can elevate intracellular cGMP levels, which can, in turn, trigger apoptosis via the activation of caspases in cancer cells.[2][4] This protocol utilizes a colorimetric assay based on the cleavage of the substrate DEVD-pNA by active Caspase-3, providing a reliable method to quantify the pro-apoptotic effects of this compound.
Introduction
Apoptosis is executed through the activation of a cascade of caspases.[5] These proteases exist as inactive zymogens and are activated via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[6][7] Both pathways converge on the activation of executioner caspases, such as Caspase-3 and -7.[1] Once activated, Caspase-3 cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP.[8] PDE9 has the highest affinity for cGMP among all PDE families.[2] The inhibition of PDE9 leads to an accumulation of intracellular cGMP.[2] Elevated cGMP has been linked to the induction of apoptosis in various cell types, making PDE9 inhibitors like this compound valuable tools for cancer research and potential therapeutic agents.[2][4] One study demonstrated that the selective PDE9 inhibitor BAY 73-6691 caused a marked increase in apoptosis through Caspase-3 activation in breast cancer cell lines.[2]
This document outlines the theoretical pathway, a detailed experimental workflow, and a step-by-step protocol for assessing the effect of this compound on Caspase-3 activity.
Signaling Pathway
The inhibition of PDE9 by this compound is hypothesized to increase intracellular cGMP, initiating a signaling cascade that activates the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which associates with Apaf-1 to form the apoptosome.[7] The apoptosome then recruits and activates the initiator Caspase-9, which in turn cleaves and activates the executioner Caspase-3, leading to apoptosis.[6][7]
Caption: Proposed signaling pathway for this compound induced apoptosis.
Experimental Workflow
The overall experimental process involves cell culture, treatment with this compound and controls, cell lysis, the enzymatic reaction with a Caspase-3 substrate, and subsequent data acquisition and analysis.
Caption: High-level workflow for the Caspase-3 activity assay.
Materials and Reagents
-
Cell Line (e.g., Jurkat, MCF-7, or other relevant cancer cell line)
-
Cell Culture Medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Staurosporine (positive control, stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Caspase-3 Colorimetric Assay Kit (containing Lysis Buffer, 2x Reaction Buffer, DEVD-pNA substrate, and DTT). Kits are commercially available from suppliers like Abcam, Sigma-Aldrich, and MP Biomedicals.[9][10][11]
-
96-well flat-bottom plates (one for cell culture, one for the assay)
-
Microplate reader capable of measuring absorbance at 405 nm.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells in a 96-well clear-bottom plate at a density of 1–2 x 10⁶ cells/mL (for suspension cells) or until 70-80% confluency (for adherent cells) in a final volume of 100 µL of complete culture medium per well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated stock. Also prepare treatment media for the controls:
-
Vehicle Control: Medium with the same final concentration of DMSO used for the highest this compound dose.
-
Positive Control: Medium containing a known apoptosis inducer (e.g., 1 µM Staurosporine).[10]
-
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared treatment media to the respective wells.
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 6, 12, or 24 hours).
Sample Preparation (Cell Lysis)
-
Cell Collection:
-
Suspension Cells: Centrifuge the 96-well plate at 600 x g for 5 minutes at 4°C. Carefully aspirate the supernatant.
-
Adherent Cells: Aspirate the culture medium from the wells.
-
-
Washing: Wash the cells once with 100 µL of cold PBS. Centrifuge (for suspension cells) and/or aspirate the PBS completely.[10]
-
Lysis: Add 50 µL of ice-cold Lysis Buffer (supplemented with DTT as per the kit manufacturer's instructions) to each well.[9]
-
Incubation: Incubate the plate on ice for 15-20 minutes to allow for complete lysis.[10]
-
Clarification: Centrifuge the plate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Lysate Transfer: Carefully transfer the supernatant (cell lysate) to a new, pre-chilled 96-well plate. Proceed immediately to the assay or store at -80°C.
Caspase-3 Activity Assay (Colorimetric)
-
Reagent Preparation: Thaw all assay components on ice. Prepare the 2x Reaction Buffer by adding DTT as specified by the kit manufacturer (e.g., 10 µL of 1M DTT per 1 mL of buffer).[11]
-
Reaction Setup: In a new 96-well flat-bottom plate, add the following to each well:
-
50 µL of cell lysate.
-
50 µL of 2x Reaction Buffer (with DTT).
-
5 µL of the 4 mM DEVD-pNA substrate.[11]
-
-
Incubation: Cover the plate and incubate at 37°C for 1-2 hours, protected from light.[10][11] The assay is based on the detection of the chromophore p-nitroaniline (p-NA) after its cleavage from the substrate DEVD-pNA.[11]
-
Measurement: Read the absorbance at a wavelength of 400 or 405 nm using a microplate reader.[11]
Data Presentation and Analysis
The activity of Caspase-3 is proportional to the amount of p-NA released, which is quantified by the absorbance reading at 405 nm.
Table 1: Raw Absorbance Data (OD 405 nm)
This table presents example data from a typical experiment. Values are the mean absorbance from triplicate wells.
| Treatment Group | Concentration | OD 405 nm (Mean) |
| Vehicle Control | 0.1% DMSO | 0.152 |
| This compound | 1 µM | 0.228 |
| This compound | 10 µM | 0.455 |
| This compound | 50 µM | 0.836 |
| Positive Control | 1 µM Staurosporine | 0.988 |
Table 2: Calculated Caspase-3 Activity
The fold-increase in Caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated (vehicle) control.
Calculation: Fold-Increase = (OD of Treated Sample) / (OD of Vehicle Control)
| Treatment Group | Concentration | Fold-Increase in Caspase-3 Activity |
| Vehicle Control | 0.1% DMSO | 1.0 |
| This compound | 1 µM | 1.5 |
| This compound | 10 µM | 3.0 |
| This compound | 50 µM | 5.5 |
| Positive Control | 1 µM Staurosporine | 6.5 |
The results indicate that this compound induces a dose-dependent increase in Caspase-3 activity, suggesting it promotes apoptosis in the tested cell line.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal in Positive Control | Insufficient incubation time. | Increase incubation time for apoptosis induction or for the assay itself (up to overnight).[10] |
| Low cell number or protein concentration. | Increase the number of cells seeded or the amount of protein lysate used per well. | |
| Inactive reagents. | Check expiration dates. Ensure DTT is added fresh to buffers. | |
| High Background in Vehicle Control | Spontaneous apoptosis in culture. | Ensure cells are healthy and not overgrown before starting the experiment. |
| Non-specific protease activity. | Add a protease inhibitor cocktail (cysteine protease inhibitors omitted) to the lysis buffer.[10] | |
| High Variability between Replicates | Inconsistent cell seeding or lysis. | Ensure homogenous cell suspension when seeding. Ensure complete and consistent lysis. |
| Pipetting errors. | Use calibrated pipettes and be precise when adding small volumes of lysate or substrate. |
References
- 1. proteopedia.org [proteopedia.org]
- 2. Inhibition of phosphodiestrase 9 induces cGMP accumulation and apoptosis in human breast cancer cell lines, MCF‐7 and MDA‐MB‐468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PDE9A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Phosphodiesterase inhibitors trigger apoptosis in cancerous colon cells [bioprocessonline.com]
- 5. Caspase 3 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mpbio.com [mpbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
Application Notes and Protocols for Real-time RT-PCR Analysis of PDE9 Expression Following Pde9-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular levels of cyclic guanos പാ-3′,5′-monophosphate (cGMP). By hydrolyzing cGMP, PDE9 terminates its signaling cascade, which is involved in various physiological processes, including neuronal function and cardiovascular homeostasis.[1][2] Consequently, PDE9 has emerged as a significant therapeutic target for a range of disorders.
Pde9-IN-1 is a potent and selective inhibitor of the PDE9 enzyme. Its primary mechanism of action is to prevent the degradation of cGMP, thereby amplifying cGMP-mediated signaling pathways. While the inhibitory effect of this compound on PDE9 activity is well-established, its potential impact on the transcriptional regulation of the PDE9A gene remains an area of active investigation. Understanding whether this compound treatment leads to a compensatory change in PDE9A mRNA expression is critical for elucidating its long-term pharmacological effects and potential for feedback regulation.
These application notes provide a comprehensive protocol for quantifying PDE9A mRNA expression in response to this compound treatment using real-time reverse transcription-polymerase chain reaction (RT-PCR).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cGMP signaling pathway modulated by PDE9 and the experimental workflow for assessing changes in PDE9A gene expression after treatment with this compound.
Caption: cGMP signaling pathway and the inhibitory action of this compound on PDE9.
References
Troubleshooting & Optimization
Pde9-IN-1 solubility issues and solutions
Technical Support Center: Pde9-IN-1
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting solutions for solubility issues related to this compound, a potent and selective phosphodiesterase 9 (PDE9) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a hydrophobic molecule with limited aqueous solubility. It is freely soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). For biological experiments, preparing a concentrated stock solution in an appropriate organic solvent is crucial before further dilution into aqueous media.
Q2: What are the recommended solvents for creating a stock solution?
For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.
Q3: How should I prepare a stock solution of this compound?
Please refer to the detailed protocol for "Preparing a this compound Stock Solution" in the Experimental Protocols section below. It is critical to ensure the compound is fully dissolved before making further dilutions.
Q4: My this compound solution appears to have precipitated after being diluted in my aqueous cell culture medium. What should I do?
Precipitation upon dilution into aqueous buffers or media is a common issue with hydrophobic compounds. This typically occurs when the concentration of the organic solvent is too low to maintain solubility. Please see the Troubleshooting Guide for solutions, including adjusting the final DMSO concentration, using a surfactant, or employing a formulation strategy.
Q5: How should I store this compound stock solutions?
Stock solutions should be stored at -20°C or -80°C to ensure long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| Aqueous Buffer (pH 7.4) | < 0.1 mg/mL | Practically insoluble. |
| DMSO | ≥ 50 mg/mL (≈ 100 mM) | Recommended for stock solutions. |
| Ethanol (95%) | ≥ 25 mg/mL (≈ 50 mM) | Alternative for stock solutions. |
| Dimethylformamide (DMF) | ≥ 40 mg/mL (≈ 80 mM) | Use with caution due to potential cell toxicity. |
Troubleshooting Guide
This section addresses specific problems you may encounter when working with this compound.
Issue 1: Precipitation in Aqueous Media During Dilution
-
Problem: The compound precipitates out of solution when the stock is diluted into cell culture media or aqueous buffers.
-
Cause: The final concentration of the organic solvent (e.g., DMSO) is too low to keep the hydrophobic this compound in solution.
-
Solutions:
-
Increase Final Solvent Concentration: Ensure the final concentration of DMSO in your working solution does not exceed a level that is toxic to your cells (typically <0.5%), but is high enough to maintain solubility. You may need to optimize this for your specific cell line.
-
Use a Surfactant: Incorporate a biocompatible surfactant like Tween-80 (0.1%) or Pluronic F-68 (0.02%) into your final aqueous medium to help emulsify the compound.
-
Warm the Solution: Gently warm the solution to 37°C, which can sometimes help dissolve small amounts of precipitate. Do not boil.
-
Sonication: Briefly sonicate the diluted solution to aid in the dispersion of the compound.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Problem: High variability is observed between replicate wells or experiments.
-
Cause: This can be due to incomplete dissolution of the compound in the stock solution or precipitation in the assay plate.
-
Solutions:
-
Verify Stock Solution Clarity: Before use, always visually inspect your stock solution to ensure it is clear and free of any particulate matter. If needed, vortex and gently warm the stock solution to ensure complete dissolution.
-
Optimize Dilution Protocol: Add the this compound stock solution to your media while vortexing or stirring to ensure rapid and uniform mixing, which can prevent localized precipitation.
-
Experimental Protocols
Protocol 1: Preparing a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound (solid) and a bottle of anhydrous, cell-culture grade DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (assuming a molecular weight of 500 g/mol ), you would need 200 µL of DMSO.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound solid.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the vial to 37°C in a water bath for 5 minutes to aid dissolution.
-
Verification: Visually confirm that the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Visualizations
Pde9-IN-1 Stability and Formulation Technical Support
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Pde9-IN-1 in various solvent preparations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.
Stability and Storage Summary
Proper storage of this compound is critical to maintain its integrity and activity. Here are the recommended storage conditions for both powder and solvent preparations.
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Use within one month for optimal performance.[1] |
Note: It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact the solubility of the product.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS) | - Low aqueous solubility of this compound.- High final concentration of the compound.- The final percentage of DMSO is too low to maintain solubility. | - Increase the final DMSO concentration in your working solution (ensure it is compatible with your experimental system).- Use a co-solvent system. For in vivo studies, formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline have been used.[1]- Consider using a solubilizing agent like SBE-β-CD. A formulation of 10% DMSO in 90% (20% SBE-β-CD in Saline) has been shown to be effective.[1]- If precipitation occurs, gentle warming and/or sonication can aid in redissolving the compound.[1] |
| Difficulty dissolving the compound in DMSO | - Insufficient mixing.- Compound has reached its solubility limit. | - Use ultrasonic agitation to aid dissolution.[1]- Ensure you are not exceeding the solubility limit of 100 mg/mL in DMSO.[1] |
| Inconsistent experimental results | - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution. | - Always store stock solutions at the recommended temperatures (-80°C for long-term, -20°C for short-term).[1]- Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in DMSO at a concentration of 100 mg/mL.[1]
Q2: How should I prepare a working solution for my in vitro cell-based assay?
A2: To prepare a working solution for an in vitro assay, dilute your DMSO stock solution in your cell culture medium or desired aqueous buffer (e.g., PBS). It is crucial to ensure that the final concentration of DMSO in your working solution is low enough to not affect your cells, typically less than 0.5%. Be mindful of potential precipitation and refer to the troubleshooting guide if this occurs.
Q3: Can I store this compound solutions in aqueous buffers?
A3: There is limited data on the long-term stability of this compound in aqueous buffers. It is best practice to prepare fresh aqueous solutions for each experiment by diluting the DMSO stock solution. If short-term storage is necessary, it should be at 4°C for no longer than a few hours. For longer-term stability, it is recommended to perform a stability study in your specific buffer (see the experimental protocol below).
Q4: How can I prepare this compound for in vivo animal studies?
A4: Due to its low aqueous solubility, direct injection of a simple aqueous solution is not recommended. A co-solvent system is necessary. Two suggested formulations are:
-
PEG300/Tween-80/Saline: Prepare by adding your DMSO stock solution to PEG300, mixing, then adding Tween-80, mixing again, and finally adding saline to the desired volume. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
SBE-β-CD in Saline: Prepare by adding your DMSO stock solution to a solution of 20% SBE-β-CD in saline. A common ratio is 10% DMSO to 90% of the SBE-β-CD/saline solution.[1]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound powder (Molecular Weight: 362.40 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 3.624 mg of this compound in 1 mL of DMSO.
-
If needed, use an ultrasonic bath to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
General Protocol for Assessing Stability in an Aqueous Buffer
This protocol provides a framework for determining the stability of this compound in a specific aqueous buffer.
-
Preparation of Test Solution: Prepare a working solution of this compound in your desired aqueous buffer (e.g., PBS, pH 7.4) by diluting your DMSO stock solution. The final DMSO concentration should be kept constant and at a level relevant to your experiments.
-
Time Points: Aliquot the test solution into multiple vials for analysis at different time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Storage Conditions: Store the aliquots under your typical experimental conditions (e.g., 4°C, room temperature, 37°C).
-
Analysis: At each time point, analyze the concentration and purity of this compound in the solution using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Evaluation: Compare the results at each time point to the initial (time 0) sample to determine the extent of degradation.
Signaling Pathway and Experimental Workflow
PDE9 Signaling Pathway
Phosphodiesterase 9 (PDE9) is a key enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling. It specifically hydrolyzes cGMP that is generated by natriuretic peptide (NP)-stimulated particulate guanylyl cyclase (pGC). By degrading cGMP, PDE9 attenuates the downstream signaling cascade mediated by protein kinase G (PKG). Inhibition of PDE9 leads to an accumulation of cGMP, thereby enhancing PKG activity and its downstream effects.[4][5][6]
Caption: PDE9 signaling pathway showing inhibition by this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical steps for assessing the stability of this compound in a chosen solvent.
Caption: Workflow for assessing this compound stability in solution.
References
Preventing Pde9-IN-1 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Pde9-IN-1 in aqueous solutions during their experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound from aqueous solutions is a common challenge that can significantly impact experimental outcomes. This guide provides a step-by-step approach to troubleshoot and prevent this issue.
Issue: this compound precipitates out of solution upon addition to aqueous buffer.
1. Verify the Integrity of the DMSO Stock Solution:
-
Question: Is your this compound stock solution in DMSO completely clear?
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Rationale: this compound is highly soluble in DMSO (≥ 100 mg/mL).[1] However, DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of the compound in the stock solution over time, leading to micro-precipitates.
-
Action: If the stock solution appears cloudy or contains visible particles, prepare a fresh stock solution using new, anhydrous DMSO.
2. Evaluate the Dilution Method:
-
Question: How are you diluting the this compound stock solution into your aqueous buffer?
-
Rationale: Direct dilution of a highly concentrated DMSO stock into an aqueous buffer can cause the compound to rapidly precipitate out of solution. This is a common issue for hydrophobic compounds.
-
Action: Avoid direct, high-volume dilutions. Instead, utilize established formulation protocols that are designed to maintain the solubility of this compound in aqueous environments.
3. Implement a Recommended Formulation Protocol:
-
Rationale: To prevent precipitation, it is crucial to use a vehicle (a mixture of solvents and excipients) that can maintain this compound in solution when diluted into your final aqueous experimental medium.
-
Action: Choose one of the following verified protocols to prepare your working solution. These formulations are designed to achieve a this compound concentration of at least 2.5 mg/mL in a clear solution.[2]
-
Protocol 1: Co-solvent/Surfactant Formulation: This method uses a combination of a co-solvent (PEG300) and a surfactant (Tween-80) to improve solubility and stability in aqueous solutions.
-
Preparation Steps:
-
Start with your this compound stock solution in DMSO.
-
Add PEG300 to the DMSO stock.
-
Add Tween-80.
-
Finally, add saline.
-
-
Final Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
-
Protocol 2: Cyclodextrin-based Formulation: This method utilizes a cyclodextrin (SBE-β-CD) to form an inclusion complex with this compound, enhancing its solubility.
-
Preparation Steps:
-
Prepare a 20% SBE-β-CD solution in saline.
-
Add your this compound stock solution in DMSO to the SBE-β-CD solution.
-
-
Final Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
-
4. Additional Troubleshooting Tips:
-
If precipitation or phase separation occurs during the preparation of the above formulations, gentle heating and/or sonication can be used to aid dissolution.[1][2]
-
Always add the components of the formulation sequentially and ensure each component is fully dissolved before adding the next.
-
When introducing the formulated this compound into your final experimental buffer, add it dropwise while gently vortexing to ensure rapid and uniform dispersion.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of this compound in aqueous solutions?
A1: Using the recommended formulation protocols, a clear solution of at least 2.5 mg/mL (6.90 mM) can be achieved.[2] The final concentration in your experimental setup should be determined based on the required dose and the tolerance of your specific assay to the vehicle components.
Q2: Can I prepare a stock solution of this compound in a solvent other than DMSO?
A2: While other organic solvents may be used, DMSO is the most commonly reported solvent for preparing high-concentration stock solutions of this compound (≥ 100 mg/mL).[1] If you choose to use another solvent, it is essential to first determine the solubility of this compound in that solvent.
Q3: How should I store my this compound stock and working solutions?
A3:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent (Stock Solution): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What are the components of the recommended formulation protocols and why are they used?
A4: The recommended formulations use common excipients to enhance the solubility of poorly water-soluble compounds like this compound.
| Component | Role in Formulation |
| DMSO | A powerful organic solvent used to create the initial high-concentration stock solution. |
| PEG300 | A co-solvent that helps to bridge the solubility of the compound between the organic stock and the aqueous final medium. |
| Tween-80 | A non-ionic surfactant that increases solubility by forming micelles around the hydrophobic compound, preventing it from precipitating. |
| SBE-β-CD | (Captisol®) A modified cyclodextrin that encapsulates the this compound molecule within its hydrophobic core, while its hydrophilic exterior improves aqueous solubility. |
| Saline | The aqueous base of the formulation, providing an isotonic environment. |
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the phosphodiesterase-9A (PDE9A) enzyme, with an IC50 of 8.7 nM.[2] PDE9A is a cGMP-specific phosphodiesterase. By inhibiting PDE9A, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to an increase in intracellular cGMP levels. This can modulate various downstream signaling pathways.
Experimental Protocols
For researchers wishing to determine the solubility of this compound under their specific experimental conditions, the following standard protocols for kinetic and thermodynamic solubility assays are provided.
Kinetic Solubility Assay Protocol
This assay is used to determine the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. It is a high-throughput method suitable for early-stage drug discovery.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Filtration system (e.g., filter plate)
-
LC-MS/MS or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microplate.
-
Add the desired volume of aqueous buffer (e.g., 198 µL for a 1:100 dilution) to each well.
-
Seal the plate and incubate with shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
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After incubation, filter the solution to remove any precipitated compound.
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Quantify the concentration of this compound in the filtrate using a standard curve prepared in the same buffer. This can be done by LC-MS/MS or UV-Vis spectroscopy.
Thermodynamic Solubility Assay Protocol
This assay measures the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with the solid compound. It is considered the "true" solubility and is important for formulation development.
Materials:
-
Solid this compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vials or microplate
-
Shaker incubator
-
Centrifuge or filtration system
-
LC-MS/MS or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid this compound to a vial containing the aqueous buffer.
-
Seal the vial and incubate with continuous shaking for an extended period (e.g., 24-48 hours) at a controlled temperature to allow the system to reach equilibrium.
-
After incubation, separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect the supernatant and quantify the concentration of dissolved this compound using a standard curve.
References
Technical Support Center: Pde9-IN-1 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pde9-IN-1 in animal studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase-9A (PDE9A). PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key intracellular second messenger. By inhibiting PDE9A, this compound increases intracellular cGMP levels, thereby modulating downstream signaling pathways. This mechanism is being explored for therapeutic potential in various conditions, including neurodegenerative diseases and heart failure.
2. What are the key physicochemical properties of this compound?
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 362.40 g/mol | |
| IC₅₀ for PDE9A | 8.7 nM | |
| Appearance | White to off-white solid | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
3. What are the recommended vehicles for in vivo delivery of this compound?
Due to its poor water solubility, this compound requires a specific vehicle for in vivo administration. The following formulations have been successfully used:
-
For Oral Gavage:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
-
For Osmotic Mini-pumps:
-
Vehicles containing DMSO and polyethylene glycol (PEG) are generally compatible with ALZET® osmotic pumps. It is crucial to ensure the final formulation is a clear solution and stable at 37°C for the duration of the study.
-
4. What are the typical dosages of this compound used in animal studies?
The dosage of this compound can vary depending on the animal model, the disease indication, and the route of administration. Below is a summary of dosages reported in the literature.
| Animal Model | Disease/Indication | Route of Administration | Dosage | Reference |
| Mouse | Unilateral common carotid artery occlusion (neuroprotection) | Oral gavage | 2.5 and 5.0 mg/kg/day | |
| Mouse | Diastolic dysfunction (heart failure) | Subcutaneous osmotic mini-pump | 5 and 8 mg/kg/day | [1] |
| Rat | Novel object recognition (cognitive enhancement) | Oral gavage | 1-3 mg/kg | [2] |
| Rat | Cardiac hypertrophy (heart failure) | Oral gavage | 1 mg/kg/day | [3] |
Troubleshooting Guides
Issue 1: this compound Precipitation in Formulation
Question: My this compound solution appears cloudy or has visible particles after preparation. What should I do?
Answer:
Precipitation of this compound in the formulation is a common issue due to its low aqueous solubility. A cloudy appearance, visible crystals, or solid sediment are all indicators of precipitation.[4] Administering a solution with precipitated drug can lead to inaccurate dosing and potential adverse effects.[4]
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the solution against a light and dark background to detect any haziness, turbidity, or particulate matter.
-
Gentle Warming and Sonication: Gently warm the solution in a water bath (not exceeding 37°C) and sonicate for 5-10 minutes. This can help redissolve small amounts of precipitate.
-
Check Solvent Quality: Ensure that all solvents, especially DMSO, are of high purity and anhydrous. Hygroscopic DMSO can absorb moisture, which can reduce the solubility of hydrophobic compounds. Use freshly opened or properly stored anhydrous DMSO.
-
Review Preparation Protocol: Double-check the order of solvent addition and the mixing procedure. It is crucial to follow the recommended protocol precisely. For the DMSO/PEG300/Tween-80/saline vehicle, the recommended order is to first dissolve this compound in DMSO, then add PEG300, followed by Tween-80, and finally saline, mixing thoroughly after each addition.
-
Consider an Alternative Formulation: If precipitation persists, consider using the alternative formulation with SBE-β-CD, which is a cyclodextrin known to enhance the solubility of poorly soluble compounds.
Issue 2: Inconsistent or Unexpected Experimental Results
Question: I am not observing the expected biological effects of this compound in my animal model. What could be the problem?
Answer:
Inconsistent or a lack of expected results can stem from several factors related to the delivery of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Checks:
-
Formulation Integrity:
-
Precipitation: As detailed in Issue 1, ensure the drug is fully dissolved.
-
Stability: For continuous delivery with osmotic pumps, confirm the stability of the this compound formulation at 37°C for the entire duration of the experiment. An unstable formulation can lead to a decrease in the effective dose delivered over time.
-
Concentration: Re-verify all calculations for the preparation of the dosing solution to ensure the final concentration is accurate.
-
-
Dosing Procedure:
-
Oral Gavage Technique: Improper gavage technique can lead to administration into the lungs instead of the stomach, or cause stress to the animal, which can affect experimental outcomes. Ensure proper training and technique.
-
Osmotic Pump Priming: ALZET® osmotic pumps require priming in sterile saline at 37°C for at least 4 hours before implantation to ensure immediate and constant delivery.
-
Dosing Volume: Ensure accurate calibration of syringes and other equipment to deliver the correct volume.
-
-
Animal Model Factors:
-
Strain and Sex Differences: Be aware of potential strain and sex differences in drug metabolism and response.
-
Pharmacokinetics: If possible, conduct pilot pharmacokinetic studies to determine the bioavailability and clearance of this compound in your specific animal model and experimental conditions.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a 1 mg/mL this compound solution in a DMSO/PEG300/Tween-80/saline vehicle.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO to achieve a stock solution of 10 mg/mL. Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) and sonication can be used to aid dissolution.
-
In a separate sterile conical tube, add the required volume of the 10 mg/mL this compound stock solution in DMSO.
-
Add PEG300 to the tube. The volume of PEG300 should be four times the volume of the DMSO stock solution. Vortex until the solution is homogeneous.
-
Add Tween-80 to the mixture. The volume of Tween-80 should be half the volume of the DMSO stock solution. Vortex until the solution is clear.
-
Slowly add sterile saline to the mixture to reach the final desired volume. The volume of saline will be 4.5 times the volume of the DMSO stock solution. Vortex thoroughly to ensure a homogeneous solution.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
Protocol 2: Administration of this compound via Osmotic Mini-pump
This protocol provides a general guideline for the preparation and implantation of an ALZET® osmotic mini-pump for continuous subcutaneous delivery of this compound.
Materials:
-
This compound formulation (prepared as a clear, stable solution in a compatible vehicle such as a DMSO/PEG mixture)
-
ALZET® osmotic mini-pumps of the appropriate size and delivery rate
-
Sterile filling tubes (provided with the pumps)
-
Syringes
-
Sterile 0.9% Saline
-
Surgical instruments for implantation
-
Anesthesia
Procedure:
-
Prepare the this compound Solution: Prepare a sterile, clear solution of this compound in a vehicle known to be compatible with the osmotic pump's inner reservoir (e.g., up to 50% DMSO in PEG). The concentration of the solution should be calculated based on the pump's delivery rate and the desired daily dosage for the animal.
-
Fill the Osmotic Pump:
-
Attach a sterile filling tube to a syringe filled with the this compound solution.
-
Insert the filling tube into the opening of the osmotic pump until it touches the bottom.
-
Slowly inject the solution into the pump until the reservoir is full and a small amount of solution is seen at the top.
-
Remove the filling tube.
-
-
Insert the Flow Moderator: Insert the provided flow moderator into the opening of the pump until it is flush with the pump surface.
-
Prime the Pump: Place the filled and sealed pump in a sterile container with 0.9% saline and incubate at 37°C for at least 4 hours. This ensures the pump starts delivering at a constant rate immediately upon implantation.
-
Surgical Implantation:
-
Anesthetize the animal.
-
Make a small subcutaneous incision, typically on the back between the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with sutures or wound clips.
-
Monitor the animal during recovery from anesthesia.
-
Signaling Pathway and Workflow Diagrams
Caption: PDE9A Signaling Pathway and the Mechanism of Action of this compound.
Caption: General experimental workflow for this compound delivery in animal studies.
References
Adjusting Pde9-IN-1 dosage for optimal efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pde9-IN-1, a potent and selective phosphodiesterase-9A (PDE9A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the phosphodiesterase-9A (PDE9A) enzyme.[1] PDE9A is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial intracellular second messenger. By inhibiting PDE9A, this compound increases intracellular cGMP levels, thereby potentiating cGMP-mediated signaling pathways. This mechanism is being explored for therapeutic potential in various conditions, including neurodegenerative diseases and heart failure.
Q2: What is the IC50 of this compound?
A2: this compound has an IC50 of 8.7 nM for PDE9A.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[1]
Q4: How should I prepare this compound for in vitro and in vivo experiments?
A4: For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, this compound has been administered orally to mice at doses of 2.5 and 5.0 mg/kg daily.[1] The formulation for oral administration may involve suspending the compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). As specific solubility data for this compound is limited, it is advisable to perform small-scale solubility tests in your chosen vehicle before preparing a large batch.
Q5: Is this compound selective for PDE9A?
A5: Yes, this compound is reported to have excellent selectivity across the PDE families.[1] However, it is always good practice to verify selectivity against other relevant PDE isoforms in your experimental system, especially if studying a tissue or cell type with high expression of other PDEs.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no inhibition of PDE9A activity | Incorrect inhibitor concentration: Calculation error or degradation of the compound. | - Verify calculations for serial dilutions.- Prepare a fresh stock solution of this compound.- Confirm the purity and integrity of the compound using analytical methods if possible. |
| Inactive enzyme: Improper storage or handling of the recombinant PDE9A enzyme. | - Aliquot and store the enzyme at -80°C upon receipt.- Avoid repeated freeze-thaw cycles.- Run a positive control with a known PDE9 inhibitor to validate enzyme activity. | |
| Assay interference: Compound precipitation or interference with the detection method (e.g., fluorescence quenching). | - Visually inspect assay plates for any signs of precipitation.- Test the effect of this compound on the assay signal in the absence of the enzyme. | |
| High variability between replicates | Pipetting errors: Inaccurate dispensing of small volumes of inhibitor, enzyme, or substrate. | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes for reagents where possible to minimize pipetting steps. |
| Inconsistent incubation times: Variation in the timing of reagent addition or reaction termination. | - Use a multichannel pipette for simultaneous addition of reagents.- Ensure consistent timing for all steps of the assay. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of efficacy in animal models | Poor bioavailability: Inadequate absorption or rapid metabolism of this compound. | - Optimize the formulation and route of administration.- Consider performing pharmacokinetic studies to determine the plasma and tissue concentrations of this compound. |
| Insufficient target engagement: The administered dose is too low to achieve significant PDE9A inhibition in the target tissue. | - Perform a dose-response study to identify the optimal dose.- Measure cGMP levels in the target tissue to confirm target engagement. | |
| Unexpected side effects | Off-target effects: Inhibition of other enzymes or receptors. | - Review the selectivity profile of this compound.- Consider using a structurally different PDE9 inhibitor as a comparator to see if the side effects are specific to the compound or a class effect. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Other Representative PDE9 Inhibitors
| Compound | IC50 (nM) vs. Human PDE9A | Reference |
| This compound | 8.7 | [1] |
| BAY 73-6691 | 55 | [2] |
| PF-04447943 | ~14 | [3] |
Table 2: Example In Vivo Dosing of this compound
| Species | Dose | Route of Administration | Frequency | Observed Effect | Reference |
| Mouse | 2.5 and 5.0 mg/kg | Oral | Daily for 21 days | Recovery of learning and memory function | [1] |
Experimental Protocols
Protocol 1: In Vitro PDE9A Enzyme Inhibition Assay (Radiometric)
This protocol is adapted from a standard method for measuring PDE activity.[4][5]
Materials:
-
Recombinant human PDE9A2 enzyme
-
This compound
-
[³H]-cGMP (radiolabeled substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
Termination Solution: 0.2 M ZnSO₄
-
Precipitating Solution: 0.2 N Ba(OH)₂
-
Scintillation cocktail
-
96-well microplates
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the diluted this compound or vehicle control.
-
Add 50 µL of diluted recombinant PDE9A2 enzyme to each well.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of [³H]-cGMP solution (typically 20,000-30,000 cpm per well).
-
Incubate the reaction for 15 minutes at room temperature.
-
Terminate the reaction by adding 50 µL of 0.2 M ZnSO₄.
-
Add 50 µL of 0.2 N Ba(OH)₂ to precipitate the reaction product.
-
Centrifuge the plate to pellet the precipitate.
-
Carefully transfer a portion of the supernatant (containing unreacted [³H]-cGMP) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression.
Protocol 2: Cell-Based cGMP Measurement Assay
This protocol provides a general framework for measuring changes in intracellular cGMP levels in response to this compound treatment.
Materials:
-
Cells of interest (e.g., CHO cells stably expressing PDE9A)
-
This compound
-
Soluble guanylate cyclase (sGC) activator (e.g., BAY 58-2667)
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA or HTRF)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the culture medium with serum-free medium and incubate for 1-2 hours.
-
Prepare dilutions of this compound in the cell culture medium.
-
Add the this compound dilutions to the cells and pre-incubate for 30 minutes.
-
Stimulate the cells by adding a submaximal concentration of an sGC activator.
-
Incubate for the desired time (e.g., 10-30 minutes).
-
Aspirate the medium and lyse the cells according to the cGMP assay kit manufacturer's instructions.
-
Determine the cGMP concentration in the cell lysates using the cGMP immunoassay kit and a plate reader.
-
Plot the cGMP concentration against the this compound concentration to determine the EC50 value.
Visualizations
Caption: PDE9A signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for an in vitro PDE9A inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. In vitro assay for PDE9 inhibitors [bio-protocol.org]
- 5. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Pde9-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pde9-IN-1 and encountering challenges with its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9). PDE9 is a key enzyme that degrades cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes.[1][2] By inhibiting PDE9, this compound increases intracellular cGMP levels, which has therapeutic potential for a range of disorders, including neurodegenerative diseases and heart failure.[1][3] However, like many small molecule inhibitors, particularly those with a pyrazolopyrimidinone core, this compound can exhibit poor oral bioavailability.[4][5] This means that when administered orally, only a small fraction of the drug reaches the systemic circulation, which can limit its therapeutic efficacy and lead to high variability in patient response.
Q2: What are the primary causes of this compound's poor oral bioavailability?
The poor oral bioavailability of this compound is likely attributable to one or more of the following factors:
-
Poor Aqueous Solubility: Many PDE9 inhibitors are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, meaning they have low solubility in aqueous environments like the gastrointestinal fluids.[6] This low solubility limits the dissolution rate of the compound, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The drug may have difficulty passing through the intestinal epithelial cell layer to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[7]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching the systemic circulation. In the liver, it may be extensively metabolized by enzymes, reducing the amount of active drug that reaches the rest of the body.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
Several formulation strategies can be explored to overcome the poor oral bioavailability of this compound. These approaches primarily focus on enhancing its solubility and dissolution rate.[8][9][10][11]
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the crystalline drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[6][12] The amorphous form has higher kinetic solubility and a faster dissolution rate compared to the stable crystalline form.[12]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract and enhance its absorption.[11]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution.[11]
Troubleshooting Guide
Issue 1: Low and Variable In Vivo Exposure in Preclinical Species
Possible Cause: Poor dissolution of the crystalline form of this compound in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize the solid-state properties of your this compound batch: Confirm the crystallinity and solubility of the compound.
-
Evaluate the in vitro dissolution profile: Perform a dissolution test in simulated gastric and intestinal fluids to confirm the low dissolution rate.
-
Formulate an Amorphous Solid Dispersion (ASD): Preparing an ASD of this compound with a suitable polymer can significantly enhance its dissolution and subsequent absorption.
-
Conduct a comparative pharmacokinetic (PK) study: Compare the oral bioavailability of the crystalline this compound with the ASD formulation in a relevant animal model (e.g., rat or mouse).
Issue 2: In Vitro Permeability Assays Suggest this compound is a P-gp Efflux Substrate
Possible Cause: Active transport of this compound out of intestinal cells by P-glycoprotein.
Troubleshooting Steps:
-
Confirm P-gp Substrate Liability: Conduct a bidirectional Caco-2 permeability assay. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[7]
-
Co-administration with a P-gp Inhibitor: In the Caco-2 assay, include a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.
-
Formulation with Excipients that Inhibit P-gp: Some formulation excipients, such as certain surfactants and polymers used in lipid-based formulations, can inhibit P-gp function, thereby increasing the net absorption of the drug.
Data Presentation
The following tables summarize representative pharmacokinetic data for PDE9 inhibitors, illustrating the challenges of poor oral bioavailability and the potential for improvement with formulation strategies.
Table 1: Representative Pharmacokinetic Parameters of a Poorly Bioavailable PDE9 Inhibitor (Compound 3r)
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 2 mg/kg | 5 mg/kg |
| T1/2 (h) | 5.34 | 1.7 |
| Cmax (ng/mL) | - | 45 ± 12 |
| AUC (ng·h/mL) | 1850 ± 250 | 180 ± 30 |
| Oral Bioavailability (F%) | - | 9.8% |
Data is illustrative and based on a published PDE9 inhibitor with poor oral bioavailability.[5]
Table 2: Improvement in Oral Bioavailability of a PDE9 Inhibitor with Formulation (Illustrative)
| Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Oral Bioavailability (F%) |
| Crystalline Drug Suspension | 150 | 900 | 17% |
| Amorphous Solid Dispersion | 600 | 3600 | 68% |
This is hypothetical data to illustrate the potential four-fold improvement in bioavailability that can be achieved with an amorphous solid dispersion formulation.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA) or hydroxypropyl methylcellulose acetate succinate (HPMCAS))
-
Organic solvent (e.g., methanol, acetone, or a mixture thereof)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve both this compound and the chosen polymer in the organic solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w). Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
Drying: Transfer the resulting solid to a vacuum oven and dry at a moderate temperature (e.g., 40-50 °C) for 24-48 hours to remove any residual solvent.
-
Characterization:
-
Visual Inspection: The resulting ASD should be a clear, glassy solid.
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the crystalline drug, indicating it is in an amorphous state.
-
Powder X-ray Diffraction (PXRD): To confirm the absence of diffraction peaks characteristic of the crystalline drug.
-
Dissolution Testing: Perform a dissolution test in simulated intestinal fluid (pH 6.8) and compare the dissolution profile of the ASD to that of the crystalline this compound.
-
Protocol 2: Caco-2 Permeability Assay for this compound
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Analytical standards for this compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the established range for your laboratory.
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the dosing solution of this compound (e.g., 10 µM in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Lucifer Yellow Assay: After the permeability experiment, add Lucifer yellow to the apical chamber and incubate for 1 hour. Measure the amount of Lucifer yellow that has permeated to the basolateral chamber to confirm monolayer integrity was maintained throughout the experiment.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Visualizations
References
- 1. Enhancing oral bioavailability of poorly soluble drugs with mesoporous silica based systems: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs - Neliti [neliti.com]
- 4. The discovery of potent, selective, and orally bioavailable PDE9 inhibitors as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Asymmetry of Phosphodiesterase-9A and a Unique Pocket for Selective Binding of a Potent Enantiomeric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Pde9-IN-1 Interference with Common Assay Reagents
Welcome to the technical support center for researchers utilizing Pde9-IN-1, a general designation for inhibitors of Phosphodiesterase 9 (PDE9). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference of these small molecules with common assay reagents and formats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound refers to a class of small molecule inhibitors that selectively target phosphodiesterase 9 (PDE9). PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in various signaling pathways. By inhibiting PDE9, these compounds increase intracellular cGMP levels, making them valuable tools for studying cGMP-mediated processes in areas such as neuroscience, cardiovascular disease, and metabolic disorders.
Q2: I'm observing unexpected or inconsistent results in my assay when using a PDE9 inhibitor. Could it be due to assay interference?
A2: Yes, it is possible. Small molecule inhibitors, including those targeting PDE9, can sometimes interfere with assay components, leading to misleading results. This interference can manifest as false positives, false negatives, or a general lack of reproducibility. It is crucial to perform appropriate control experiments to rule out such artifacts.
Q3: What are the common types of assay interference caused by small molecules like PDE9 inhibitors?
A3: Common interference mechanisms include:
-
Optical Interference: Compounds that are colored or fluorescent can interfere with absorbance or fluorescence-based assays.
-
Enzyme Inhibition/Activation: The inhibitor may non-specifically interact with reporter enzymes used in the assay, such as luciferase or alkaline phosphatase.
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that sequester and inhibit proteins non-specifically.
-
Reactivity with Assay Reagents: The compound may react with components of your assay buffer, such as reducing agents or metal ions.
-
Off-Target Effects: The inhibitor may have activity against other biological targets besides PDE9, leading to unexpected cellular responses.
Troubleshooting Guides
Issue 1: Unexpected Results in Luciferase-Based Reporter Assays
Symptom: You observe an unexpected increase or decrease in the luminescent signal in your luciferase reporter assay that does not correlate with the expected biological activity of PDE9 inhibition.
Possible Cause: Direct inhibition or stabilization of the luciferase enzyme by the PDE9 inhibitor. It is a known phenomenon that some small molecules can directly inhibit firefly luciferase (FLuc). Paradoxically, this inhibition can sometimes lead to an increase in the luminescent signal in cell-based assays because the binding of the inhibitor can stabilize the luciferase enzyme, protecting it from degradation and increasing its intracellular half-life.
Troubleshooting Workflow:
Validation & Comparative
A Head-to-Head Comparison of PDE9A Inhibitors: Pde9-IN-1 versus PF-04447943
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two notable phosphodiesterase 9A (PDE9A) inhibitors: Pde9-IN-1 and PF-04447943. This document outlines their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
Phosphodiesterase 9A (PDE9A) is a critical enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathways. Its inhibition has been identified as a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases and cardiovascular conditions. This guide focuses on two specific inhibitors, this compound and PF-04447943, presenting a side-by-side comparison of their biochemical potency, selectivity, and in vivo efficacy based on published preclinical and clinical data.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and PF-04447943, providing a direct comparison of their inhibitory activity and selectivity.
| Parameter | This compound | PF-04447943 (Edelinontrine) |
| Target | Phosphodiesterase-9A (PDE9A) | Phosphodiesterase 9A (PDE9A) |
| IC50 | 8.7 nM[1][2] | 12 nM (human recombinant PDE9A)[3] |
| Ki | Not Reported | 2.8 nM (human), 4.5 nM (rhesus), 18 nM (rat)[4] |
| Selectivity | Excellent selectivity across PDE families[1] | >78-fold selectivity over other PDE family members (IC50 >1000 nM)[3] |
| Bioavailability | Orally bioavailable[1] | Orally active and blood-brain barrier permeant[4] |
Signaling Pathway of PDE9A Inhibition
Inhibition of PDE9A leads to an increase in intracellular levels of cGMP. This subsequently modulates downstream signaling pathways, including those involved in synaptic plasticity and vascular smooth muscle relaxation.
Caption: PDE9A Inhibition Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vitro PDE9A Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PDE9A.
Methodology:
-
Enzyme Preparation: Recombinant human PDE9A is expressed and purified from a suitable expression system (e.g., Sf9 insect cells).
-
Substrate: Radiolabeled cGMP ([³H]-cGMP) is used as the substrate.
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, and DTT.
-
Inhibitor Preparation: The test compounds (this compound or PF-04447943) are serially diluted to a range of concentrations.
-
Reaction: The PDE9A enzyme is incubated with the test compound for a specified period before the addition of [³H]-cGMP to initiate the reaction. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is terminated by the addition of a stop solution, often containing a nonspecific PDE inhibitor like IBMX.
-
Separation: The product of the reaction, [³H]-5'-GMP, is separated from the unreacted [³H]-cGMP using methods such as anion-exchange chromatography or scintillation proximity assay (SPA).
-
Detection: The amount of [³H]-5'-GMP is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Efficacy Model: Unilateral Common Carotid Artery Occlusion (UCCAO) in Mice
Objective: To assess the neuroprotective and cognitive-enhancing effects of a PDE9A inhibitor in a model of cerebral hypoperfusion.
Methodology:
-
Animal Model: The UCCAO model is induced in mice to mimic chronic cerebral hypoperfusion. This is achieved by the permanent ligation of the right common carotid artery.
-
Compound Administration: this compound is administered orally to the mice daily for a specified period (e.g., 21 days) at different doses (e.g., 2.5 and 5.0 mg/kg).[1] A vehicle control group receives the same volume of the vehicle solution.
-
Behavioral Testing (Morris Water Maze): To assess learning and memory, the Morris water maze test is performed. This involves training the mice to find a hidden platform in a circular pool of water.
-
Acquisition Phase: The escape latency (time to find the platform) and the path length are recorded over several days of training.
-
Probe Trial: After the training period, the platform is removed, and the time spent in the target quadrant and the number of platform crossings are measured to assess spatial memory retention.
-
-
Data Analysis: The performance of the this compound treated groups is compared to the vehicle-treated UCCAO group and a sham-operated control group. Statistical analysis is used to determine if the compound significantly improves cognitive deficits induced by UCCAO. In the case of this compound, it was observed that the compound significantly reduced the escape latency time and increased the frequency of platform area crossings, indicating a recovery of learning and memory function.[1]
Experimental Workflow for PDE9A Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PDE9A inhibitor.
Caption: Preclinical Evaluation Workflow for PDE9A Inhibitors.
Discussion and Conclusion
Both this compound and PF-04447943 are potent inhibitors of PDE9A with high selectivity. PF-04447943 has been more extensively studied, with data available from both preclinical and clinical trials, particularly in the context of Alzheimer's disease.[5][6][7] While it demonstrated a good safety profile, a Phase 2 trial in Alzheimer's patients did not show a significant improvement in cognition compared to placebo.[7]
This compound, with a slightly lower IC50 value, has shown promising results in a preclinical model of cerebral hypoperfusion, suggesting its potential for neuroprotection and cognitive enhancement.[1] However, further studies, including comprehensive selectivity profiling and clinical trials, are necessary to fully elucidate its therapeutic potential and compare it directly to PF-04447943 in a clinical setting.
For research and drug development professionals, the choice between these two inhibitors may depend on the specific application. PF-04447943 offers a more extensive dataset and a known clinical safety profile, making it a valuable tool for further research into the role of PDE9A in various diseases. This compound, on the other hand, represents a potent and orally bioavailable tool for preclinical investigations, particularly in the area of cerebrovascular and neurodegenerative disorders. The detailed experimental protocols provided in this guide should aid in the design of future comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PDE9 Inhibitor, PF-04447943 | 1082744-20-4 [sigmaaldrich.com]
- 5. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Potential of PDE9 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective strategies is a cornerstone of neuroscience research and drug development. Among the promising therapeutic targets, phosphodiesterase 9 (PDE9) has emerged as a key regulator of cyclic guanosine monophosphate (cGMP) signaling in the brain, a pathway integral to neuronal health and plasticity. This guide provides a comparative analysis of the neuroprotective effects of PDE9 inhibition, with a focus on experimental data and methodologies, to aid researchers in evaluating its therapeutic potential. While this guide centers on the validation of PDE9 inhibitors, for the purpose of concrete data representation, we will utilize findings from studies on potent and selective PDE9 inhibitors like PF-04447943 and the novel compound DB987 as representative examples of a "Pde9-IN-1".
Performance Comparison of PDE9 Inhibitors
Inhibition of PDE9 has been demonstrated to confer significant neuroprotection in preclinical models of neurotoxicity. The following tables summarize the quantitative data from key in vitro experiments, comparing the efficacy of different PDE9 inhibitors.
| Compound | Assay Type | Model | Concentration | Observed Effect | IC50 |
| PF-04447943 | Neuronal Viability | Kainate-induced toxicity in organotypic hippocampal slices | 1 µM and 10 µM | Significant reduction in neuronal death in the CA3 region[1][2] | Not Reported in this study |
| DB987 | Neuronal Viability | Kainate-induced toxicity in organotypic hippocampal slices | 0.1 µM - 10 µM | Dose-dependent reduction of kainate-induced damage in the CA3 region[1][2] | 5.35 nM (enzymatic assay)[1] |
| Cannabidiol (CBD) | Neuronal Viability | Kainate-induced toxicity in organotypic hippocampal slices | Not specified | Reduction in neuronal damage | 110 nM (enzymatic assay)[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Kainate-Induced Neurotoxicity in Organotypic Hippocampal Slices
This in vitro model is widely used to study excitotoxicity, a key mechanism in many neurodegenerative diseases.
-
Slice Preparation: Organotypic hippocampal slice cultures are prepared from 7-9 day old Wistar rat pups. The hippocampi are dissected and sliced into 350 µm thick sections.
-
Culture Maintenance: Slices are cultured on semiporous membrane inserts in a nutrient medium for a period of time to allow for recovery and stabilization.
-
Induction of Neurotoxicity: To induce neuronal damage, the culture medium is replaced with a medium containing kainate (KA), typically at a concentration of 5 µM, for 24 hours.
-
Treatment: The PDE9 inhibitor (e.g., PF-04447943, DB987) is co-incubated with kainate at various concentrations.
-
Assessment of Neuronal Damage: Neuronal death is quantified by measuring the uptake of propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes. The fluorescence intensity in specific hippocampal regions, such as the CA3, is measured.
PDE9 Inhibitory Activity Assay
This biochemical assay determines the potency of a compound in inhibiting the enzymatic activity of PDE9.
-
Enzyme and Substrate: Recombinant human PDE9A is used as the enzyme source. cGMP is used as the substrate.
-
Assay Principle: The assay measures the amount of cGMP remaining after incubation with PDE9 and the test compound. A common method is the PDE-Glo™ Phosphodiesterase Assay.
-
Procedure:
-
The PDE9 inhibitor is serially diluted and incubated with PDE9 enzyme.
-
cGMP is added to initiate the enzymatic reaction.
-
After a set incubation period, a termination buffer is added to stop the reaction.
-
A detection solution containing a kinase is added, which converts the remaining cGMP into ATP.
-
The amount of ATP is quantified using a luciferase-based reaction that produces a luminescent signal.
-
-
Data Analysis: The luminescence signal is inversely proportional to the PDE9 activity. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflow
Understanding the underlying molecular mechanisms and the experimental process is facilitated by visual representations.
References
Pde9-IN-1 Selectivity Profile: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparative analysis of the selectivity profile of Pde9-IN-1, a representative potent inhibitor of phosphodiesterase 9 (PDE9), against other PDE families. The information is presented through clear data tables, detailed experimental methodologies, and visual diagrams to facilitate informed decisions in research and development.
This guide utilizes BAY73-6691 as the representative this compound, a well-characterized and selective PDE9A inhibitor.[1] The data presented herein is crucial for assessing the potential for off-target effects and for designing experiments to probe the specific role of PDE9 in cellular signaling pathways.
Selectivity Profile of this compound (BAY73-6691)
The inhibitory activity of this compound (BAY73-6691) against a panel of human phosphodiesterase (PDE) families was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below. A lower IC50 value indicates a higher potency of the inhibitor.
| PDE Family | Substrate | IC50 (nM) of BAY73-6691 | Fold Selectivity vs. PDE9A |
| PDE9A | cGMP | 55 | 1 |
| PDE1C | cGMP/cAMP | 1400 | 25 |
| PDE2A | cGMP/cAMP | >4000 | >73 |
| PDE3B | cAMP | >4000 | >73 |
| PDE4B | cAMP | >4000 | >73 |
| PDE5A | cGMP | >4000 | >73 |
| PDE7B | cAMP | >4000 | >73 |
| PDE8A | cAMP | >4000 | >73 |
| PDE10A | cGMP/cAMP | >4000 | >73 |
| PDE11A | cGMP/cAMP | 2600 | 47 |
Data sourced from Wunder et al. (2005)[2]
As the data illustrates, BAY73-6691 is a potent inhibitor of PDE9A with an IC50 of 55 nM.[2] It exhibits significant selectivity for PDE9A over other PDE families. Notably, it is over 25-fold more selective for PDE9A than for PDE1C and over 47-fold more selective than for PDE11A.[2] For all other PDE families tested (PDE2A, PDE3B, PDE4B, PDE5A, PDE7B, PDE8A, and PDE10A), the IC50 values were greater than 4000 nM, indicating a selectivity of more than 73-fold.[2]
Experimental Protocols
The determination of the selectivity profile of a PDE inhibitor involves assessing its inhibitory potency against a panel of purified PDE enzymes. A common and robust method for this is the in vitro phosphodiesterase activity assay, often performed using fluorescence polarization or radiometric techniques.
General Protocol for In Vitro Phosphodiesterase Activity Assay
This protocol outlines the general steps for determining the IC50 values of a test compound against various PDE isoforms.
1. Reagents and Materials:
-
Purified recombinant human PDE enzymes (PDE1-11)
-
Cyclic nucleotides (cAMP or cGMP) as substrates, appropriate for each PDE family
-
Fluorescently labeled or radiolabeled cyclic nucleotide substrates
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)
-
Test compound (this compound) at various concentrations
-
(For fluorescence polarization assays) A binding agent that specifically binds to the linearized monophosphate product
-
(For radiometric assays) Scintillation cocktail and a scintillation counter
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of measuring fluorescence polarization or radioactivity
2. Assay Procedure:
-
Enzyme Preparation: Dilute the purified PDE enzymes to an appropriate concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the incubation period.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer or DMSO. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid interference with the enzyme activity.
-
Reaction Mixture Preparation: In the wells of a microplate, combine the assay buffer, the diluted PDE enzyme, and the various concentrations of the test compound.
-
Initiation of Reaction: Add the substrate (cAMP or cGMP) to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 30°C or 37°C) for a specific period. The incubation time should be optimized to ensure that the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution, which may contain a non-specific PDE inhibitor like IBMX or by heat inactivation.
-
Detection of Product Formation:
-
Fluorescence Polarization Assay: Add a binding agent that binds to the 5'-monophosphate product. The binding of the fluorescently labeled product to the larger binding agent results in a change in fluorescence polarization, which is proportional to the amount of product formed.
-
Radiometric Assay: The radiolabeled 5'-monophosphate product is separated from the unreacted substrate, and the radioactivity of the product is measured using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing the cGMP Signaling Pathway and Experimental Workflow
To further aid in the understanding of the role of PDE9 and the experimental process, the following diagrams have been generated using Graphviz.
Caption: cGMP signaling pathway and the role of PDE9A.
References
Cross-Validation of PDE9 Inhibitor Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the phosphodiesterase 9 (PDE9) inhibitor, Pde9-IN-1 (BAY 73-6691), across different cell lines. The data presented is supported by experimental findings to facilitate informed decisions in research and development.
Phosphodiesterase 9 (PDE9) is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger in various signaling pathways. Inhibition of PDE9 has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, heart failure, and cancer. This guide focuses on the cross-validation of the effects of the potent and selective PDE9 inhibitor, BAY 73-6691, in different cancer and neuronal cell lines.
Comparative Efficacy of BAY 73-6691 in Breast Cancer Cell Lines
A key study investigated the effects of BAY 73-6691 on two distinct human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative). The findings demonstrate a dose- and time-dependent inhibition of cell viability in both cell lines, with MDA-MB-468 cells showing a slightly greater sensitivity to the inhibitor.[1]
| Cell Line | Treatment Duration | IC50 (µM) of BAY 73-6691 |
| MCF-7 | 48h | ~150 |
| 72h | ~125 | |
| MDA-MB-468 | 48h | ~120 |
| 72h | ~100 |
Table 1: Comparative IC50 values of BAY 73-6691 in MCF-7 and MDA-MB-468 breast cancer cell lines after 48 and 72 hours of treatment, as determined by MTT assay.[1]
The inhibitory effect on cell proliferation is accompanied by a significant reduction in PDE9 activity and a corresponding elevation of intracellular cGMP levels in both cell lines.[1]
| Cell Line | Parameter | Effect of BAY 73-6691 (100 µM) |
| MCF-7 | PDE9 Activity | Significant decrease observed from 30 to 240 minutes. |
| Intracellular cGMP | Significant increase observed at 480 and 720 minutes. | |
| MDA-MB-468 | PDE9 Activity | Significant decrease observed from 30 to 480 minutes. |
| Intracellular cGMP | Significant increase observed at 480 and 720 minutes. |
Table 2: Summary of the effects of BAY 73-6691 on PDE9 activity and intracellular cGMP levels in MCF-7 and MDA-MB-468 cells.[1]
Furthermore, treatment with BAY 73-6691 was shown to induce apoptosis in both breast cancer cell lines, as evidenced by an increase in caspase-3 activity.[1]
Neuroprotective Effects of PDE9 Inhibition
In the context of neurodegenerative diseases, such as Alzheimer's, PDE9 inhibitors have been investigated for their potential to mitigate neuronal damage. Studies on the human neuroblastoma cell line SH-SY5Y have shown that BAY 73-6691 can protect against amyloid-β (Aβ)-induced cytotoxicity and oxidative stress.[2] Treatment with BAY 73-6691 was found to attenuate the Aβ-induced loss of cell viability and reduce oxidative damage.[2][3]
Another selective PDE9 inhibitor, PF-04447943, has been shown to promote neurite outgrowth and synapse formation in cultured hippocampal neurons.[4] These findings suggest a broader role for PDE9 inhibitors in promoting neuronal health and plasticity.
Signaling Pathway of PDE9 Inhibition
The primary mechanism of action of PDE9 inhibitors is the elevation of intracellular cGMP levels. PDE9 specifically hydrolyzes cGMP that is generated through the natriuretic peptide (NP) signaling pathway, which is independent of the nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway. By inhibiting PDE9, these compounds prevent the degradation of NP-stimulated cGMP, leading to the activation of downstream effectors like protein kinase G (PKG).
Caption: PDE9 signaling pathway and the mechanism of this compound action.
Experimental Protocols
Cell Culture
-
MCF-7 and MDA-MB-468 cells: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
SH-SY5Y cells: Cells were cultured in a suitable medium and plated in 96-well plates at a density of 1x10^5 cells per well for experiments.[3]
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates and treated with various concentrations of BAY 73-6691 (10-200 µM) for 24, 48, and 72 hours.[1]
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[1]
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.[1]
-
The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.[1]
PDE9 Activity Assay
A colorimetric cyclic nucleotide phosphodiesterase assay kit was used to determine PDE9 activity according to the manufacturer's instructions. Briefly, cell lysates were prepared, and the assay was performed to measure the hydrolysis of cGMP.[1]
Intracellular cGMP Measurement
Intracellular cGMP levels were quantified using a commercially available cGMP enzyme immunoassay (EIA) kit. Cells were treated with BAY 73-6691 for different time points, and cell lysates were collected for the assay as per the manufacturer's protocol.[1]
Apoptosis Assay (Caspase-3 Activity)
Caspase-3 activity was measured using a colorimetric assay kit. Following treatment with BAY 73-6691, cell lysates were prepared and incubated with a caspase-3 substrate. The cleavage of the substrate was quantified by measuring the absorbance at 405 nm.[1]
Experimental Workflow
The general workflow for evaluating the effects of a PDE9 inhibitor in cell lines involves several key stages, from initial cell culture to data analysis.
Caption: General experimental workflow for cross-validating this compound effects.
References
- 1. Inhibition of phosphodiestrase 9 induces cGMP accumulation and apoptosis in human breast cancer cell lines, MCF‐7 and MDA‐MB‐468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PDE9A Target Engagement In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of methodologies to validate in vivo target engagement of phosphodiesterase 9A (PDE9A) inhibitors, with a focus on PF-04447943 as a representative compound for the user-specified "Pde9-IN-1". We compare its performance with the well-characterized phosphodiesterase 5A (PDE5A) inhibitor, sildenafil, offering researchers, scientists, and drug development professionals a detailed overview of experimental approaches and supporting data.
Introduction to PDE9A and Target Engagement
Phosphodiesterase 9A (PDE9A) is a cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase that plays a crucial role in regulating intracellular cGMP levels. Unlike PDE5A, which primarily hydrolyzes cGMP produced via the nitric oxide (NO) signaling pathway, PDE9A has a high affinity for cGMP generated through the natriuretic peptide (NP) pathway. This distinction in signaling pathways makes selective PDE9A inhibition a promising therapeutic strategy for various disorders, including heart failure and neurodegenerative diseases.
Validating that a PDE9A inhibitor reaches and interacts with its target in a living organism (in vivo target engagement) is a critical step in drug development. This is typically demonstrated by measuring the downstream pharmacodynamic effects of target inhibition, such as an increase in tissue or plasma cGMP levels, and assessing the physiological consequences.
Comparative Analysis of PDE9A and PDE5A Inhibitors
This guide uses PF-04447943, a potent and selective PDE9A inhibitor, and sildenafil, a widely studied PDE5A inhibitor, to illustrate the principles of in vivo target engagement validation.
Selectivity Profile
A crucial aspect of a targeted inhibitor is its selectivity for the intended target over other related proteins. The following table summarizes the inhibitory potency (IC50) of PF-04447943 and sildenafil against a panel of phosphodiesterases.
| Phosphodiesterase Isoform | PF-04447943 IC50 (nM) | Sildenafil IC50 (nM) |
| PDE9A | 12 | >1000 |
| PDE1C | >1000 | 300 |
| PDE2A | >1000 | >1000 |
| PDE3A | >1000 | >1000 |
| PDE4D | >1000 | >1000 |
| PDE5A | >1000 | 3.5 |
| PDE6 | >1000 | 30 |
| PDE7B | >1000 | >1000 |
| PDE8A | >1000 | >1000 |
| PDE10A | >1000 | >1000 |
| PDE11A | >1000 | >1000 |
Data compiled from multiple sources.[1][2][3]
In Vivo Target Engagement and Pharmacodynamic Effects
The primary biomarker for PDE9A and PDE5A target engagement is the elevation of cGMP in relevant tissues or biofluids. The following table compares the in vivo effects of PF-04447943 and sildenafil on cGMP levels and functional outcomes in preclinical models.
| Parameter | PF-04447943 | Sildenafil | Animal Model |
| Target | PDE9A | PDE5A | - |
| Primary Signaling Pathway | Natriuretic Peptide-cGMP | Nitric Oxide-cGMP | - |
| cGMP Elevation (Heart) | Modest increase | Significant increase (~1.9-fold)[4] | Mouse (mdx) |
| cGMP Elevation (CSF) | Dose-dependent increase | Not reported | Rat |
| Effect on Cardiac Hypertrophy | Attenuation/reversal | Attenuation | Mouse (TAC) |
| Dosing (Cardiac Studies) | 5-8 mg/kg/day (osmotic pump) | 2.5 mg/kg (oral, twice daily)[5] | Mouse |
Experimental Protocols
Transverse Aortic Constriction (TAC) Mouse Model of Cardiac Hypertrophy
The TAC model is a widely used surgical procedure to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and eventually heart failure. This model is suitable for evaluating the in vivo efficacy of PDE9A and PDE5A inhibitors.[6][7][8][9][10]
Materials:
-
Male C57BL/6J mice (10-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 6-0 silk)
-
Blunt 27-gauge needle
-
Heating pad
-
Sterile drapes and swabs
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Perform a midline cervical incision to expose the trachea and the aortic arch.
-
Carefully dissect the soft tissue to isolate the transverse aorta between the innominate and left carotid arteries.
-
Pass a 6-0 silk suture underneath the aortic arch.
-
Place a blunt 27-gauge needle parallel to the aorta.
-
Tightly tie the suture around both the aorta and the needle.
-
Quickly remove the needle to create a constriction of a defined diameter.
-
For sham-operated animals, the suture is passed under the aorta but not tied.
-
Close the incision in layers.
-
Provide post-operative care, including analgesics and monitoring for recovery.
Measurement of cGMP Levels in Heart Tissue
This protocol describes the measurement of cGMP in myocardial tissue using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Materials:
-
Heart tissue samples from experimental animals
-
Liquid nitrogen
-
Homogenization buffer (e.g., 0.1 M HCl)
-
Tissue homogenizer
-
Centrifuge
-
Commercially available cGMP ELISA kit
-
Microplate reader
Procedure:
-
Excise the heart from the euthanized animal and immediately freeze it in liquid nitrogen to halt enzymatic activity.
-
Weigh the frozen tissue and add a pre-determined volume of homogenization buffer.
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the cGMP.
-
Follow the instructions of the commercial cGMP ELISA kit to perform the assay. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a cGMP-specific antibody and a labeled secondary antibody.
-
Adding a substrate to develop a colorimetric signal.
-
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the cGMP concentration in the samples based on the standard curve.
-
Normalize the cGMP concentration to the initial tissue weight.
Visualizing Signaling Pathways and Workflows
Signaling Pathways of PDE9A and PDE5A
Caption: Differential regulation of cGMP signaling by PDE9A and PDE5A.
Experimental Workflow for In Vivo Target Engagement
Caption: Workflow for validating in vivo target engagement of PDE inhibitors.
Conclusion
Validating the in vivo target engagement of a novel compound such as "this compound" (represented here by PF-04447943) is a multifaceted process that relies on robust experimental models and sensitive analytical methods. By comparing its effects to a well-understood inhibitor of a related pathway, like sildenafil for PDE5A, researchers can gain valuable insights into the specific role of PDE9A in health and disease. The clear distinction in their primary signaling pathways underscores the importance of developing selective inhibitors to achieve desired therapeutic outcomes. This guide provides a foundational framework for designing and executing studies to confirm the in vivo activity of novel PDE9A inhibitors.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. cGMP-hydrolytic activity and its inhibition by sildenafil in normal and failing human and mouse myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Proteomic surveys of the mouse heart unveil cardiovascular responses to nitric oxide/cGMP signaling deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 9. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 10. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PDE9 vs. PDE5 Inhibitors for Heart Failure Therapy
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of phosphodiesterase type 9 (PDE9) inhibitors, exemplified by research compounds like Pde9-IN-1, and phosphodiesterase type 5 (PDE5) inhibitors in the context of heart failure treatment. It synthesizes preclinical data, outlines key mechanistic differences, and details common experimental protocols to inform future research and development.
Mechanism of Action: Targeting Distinct cGMP Signaling Pools
The therapeutic potential of both PDE5 and PDE9 inhibitors in heart failure stems from their ability to increase intracellular levels of cyclic guanosine monophosphate (cGMP), a critical second messenger that activates protein kinase G (PKG) to mediate cardioprotective effects.[1][2] However, they achieve this by regulating distinct, spatially separate pools of cGMP within cardiomyocytes.
PDE5 Inhibition: PDE5 inhibitors, such as sildenafil, primarily act on the cGMP pool generated by nitric oxide (NO). In this pathway, NO stimulates soluble guanylate cyclase (sGC) to convert GTP to cGMP. PDE5 specifically hydrolyzes this cGMP, and its inhibition leads to enhanced NO-dependent signaling. This pathway is crucial for vasodilation and has been shown to blunt adverse cardiac remodeling.[1][3][4]
PDE9 Inhibition: PDE9 is an enzyme that selectively degrades cGMP generated through the natriuretic peptide (NP) pathway.[2] NPs, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), bind to particulate guanylate cyclase (pGC) receptors, stimulating cGMP production. PDE9 has the highest affinity for cGMP among all phosphodiesterases and does not regulate the NO-sensitive cGMP pool.[5][6] Critically, PDE9 expression and activity are significantly upregulated in failing human hearts, making it a compelling therapeutic target.[2][5][7][8] Inhibition of PDE9 has been shown to reverse cardiac hypertrophy and dysfunction in preclinical models, even when NO synthase is inactive.[9][10]
Comparative Efficacy Data from Preclinical Models
Direct comparative studies in animal models of heart failure, particularly those induced by pressure overload (e.g., transverse aortic constriction), have revealed distinct and overlapping benefits of PDE5 and PDE9 inhibition.
Table 1: Comparative Effects on Cardiac Remodeling and Function
| Parameter | PDE5 Inhibitor (Sildenafil) | PDE9 Inhibitor (e.g., PF-04449613) | Key Findings |
|---|---|---|---|
| Cardiac Hypertrophy | Reverses hypertrophy.[4][11] | Reverses pre-established hypertrophy and dysfunction.[5][8][9] | Both inhibitors show potent anti-hypertrophic effects, reducing pathological cardiac growth. |
| Cardiac Fibrosis | Reduces fibrosis.[8] | Reduces fibrosis.[8] | Both effectively mitigate the fibrotic response to cardiac stress. |
| Diastolic Function | Improves diastolic distensibility.[12] | Improves LV passive stiffness and diastolic distensibility.[7][12] | PDE9 inhibition, in particular, has been shown to improve cardiomyocyte passive stiffness.[7] |
| Systolic Function | Improves contractile function in systolic HF.[1] | Normalizes LV function in pressure-overload models.[8] | Both classes of drugs can improve or normalize systolic function in failing hearts. |
Table 2: Comparative Hemodynamic Effects in an Ovine Heart Failure Model
| Parameter | PDE5 Inhibitor (Sildenafil) | PDE9 Inhibitor (PF-04749982) | Combined PDE5+PDE9 Inhibition | Key Findings |
|---|---|---|---|---|
| Mean Arterial Pressure (MAP) | ↓↓[13] | ↓[13] | ↓↓↓[13] | PDE5i has a greater effect on MAP than PDE9i alone; combined inhibition shows an additive effect.[13] |
| Pulmonary Arterial Pressure (PAP) | ↓↓[13] | ↓[13] | ↓↓↓[13] | PDE5i demonstrates superior reduction in PAP compared to PDE9i.[13] |
| Pulmonary Vascular Resistance (PVR) | ↓[13] | No significant change.[13] | ↓[13] | Only PDE5 inhibition significantly reduces PVR, highlighting its potent pulmonary vasodilator effect.[13] |
| Diuresis & Natriuresis | No significant change.[13] | ↑[13] | ↑[13] | Only PDE9 inhibition induces significant diuresis and natriuresis, suggesting a primary role in renal NP signaling.[13] |
Experimental Protocols: The Transverse Aortic Constriction (TAC) Model
A prevalent and robust model for studying pressure overload-induced heart failure is the transverse aortic constriction (TAC) surgery in mice.[14][15][16] This model reliably recapitulates the progression from compensated cardiac hypertrophy to heart failure.[16]
Methodology Overview:
-
Anesthesia and Preparation: The mouse is anesthetized, and the surgical area over the chest is shaved and sterilized.[14][17]
-
Surgical Exposure: A small incision is made, and the aortic arch is carefully exposed via a minimally invasive approach, often without requiring mechanical ventilation.[15][17][18]
-
Aortic Constriction: A suture is passed under the transverse aorta between the innominate and left common carotid arteries.[15]
-
Ligation: The suture is tied securely around the aorta and a spacer (e.g., a 27-gauge needle), which is then promptly removed. This creates a defined stenosis, inducing a pressure overload on the left ventricle.[14][17]
-
Closure and Recovery: The chest and skin are closed, and the animal is monitored during recovery. Post-operative analgesics are administered.[14]
-
Treatment and Analysis: Following a period of hypertrophy development (e.g., 1 week), animals are treated with the vehicle, PDE5 inhibitor, or PDE9 inhibitor for several weeks before terminal analysis.[19]
Discussion and Future Directions
The available preclinical data highlight a nuanced picture where both PDE5 and PDE9 inhibitors offer significant therapeutic benefits for heart failure, albeit through distinct mechanisms and with different physiological profiles.
-
Key Advantages of PDE9 Inhibition: The efficacy of PDE9 inhibitors appears to be independent of NO synthase activity, which may be impaired in advanced heart failure.[9] Furthermore, their unique ability to promote diuresis and natriuresis addresses the critical issue of fluid overload in heart failure.[13]
-
Key Advantages of PDE5 Inhibition: PDE5 inhibitors exert a more powerful effect on pulmonary vasculature, making them particularly attractive for heart failure complicated by pulmonary hypertension.[13][20] Interestingly, studies have shown that PDE5 inhibition, but not PDE9 inhibition, broadly reverses the expression of many pro-hypertrophic and pro-fibrotic microRNAs that are elevated in heart disease.[19][21]
-
Combined Inhibition: The distinct and complementary profiles of these inhibitors have led to the investigation of combined PDE5 and PDE9 inhibition. Early data suggest that this dual approach may offer superior hemodynamic benefits, concurrently reducing cardiac preload, afterload, and pulmonary pressures while leveraging the renal benefits of PDE9 inhibition.[6][13][22]
References
- 1. Phosphodiesterase-5 inhibitors and the heart: compound cardioprotection? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cardurion.com [cardurion.com]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. jacc.org [jacc.org]
- 6. jacc.org [jacc.org]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase-5 Inhibition in Chronic Heart Failure - An Emerging Therapeutic Opportunity | ECR Journal [ecrjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Combined Inhibition of Phosphodiesterase-5 and -9 in Experimental Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 17. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 18. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 19. JCI Insight - Marked disparity of microRNA modulation by cGMP-selective PDE5 versus PDE9 inhibitors in heart disease [insight.jci.org]
- 20. ahajournals.org [ahajournals.org]
- 21. JCI Insight - Marked disparity of microRNA modulation by cGMP-selective PDE5 versus PDE9 inhibitors in heart disease [insight.jci.org]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Pde9-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pde9-IN-1, a potent and selective phosphodiesterase-9A (PDE9A) inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment for handling this compound. This information is compiled from safety data sheets and general laboratory safety guidelines.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety glasses or goggles. A face shield may be required for operations with a significant splash potential. | Protects against accidental splashes of the compound or solvents, which could cause eye irritation or injury. |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile rubber). - Lab Coat: A standard laboratory coat should be worn at all times. For procedures with a high risk of contamination, a disposable gown is recommended. | Prevents direct skin contact with the compound, which may cause irritation. The use of a lab coat protects personal clothing from contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. If handling large quantities, generating dust, or working in a poorly ventilated area, a NIOSH-approved respirator is recommended. | Minimizes the risk of inhaling the compound, which could cause respiratory irritation. |
Experimental Protocol for Safe Handling of this compound
This step-by-step guide outlines the safe handling procedures for this compound throughout its lifecycle in the laboratory.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package.
-
Verify that the compound received matches the order and that the container is properly labeled and sealed.
Storage
-
Store this compound in a tightly sealed container.
-
Recommended storage for the solid compound is at -20°C for up to one month, and at -80°C for up to six months.
-
Stock solutions should be stored at -80°C for up to six months and at -20°C for up to one month.
-
Store in a well-ventilated, dry area away from incompatible materials such as strong oxidizing agents.
Preparation of Solutions
-
All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of any dust.
-
Use a calibrated analytical balance to weigh the desired amount of this compound.
-
Slowly add the desired solvent (e.g., DMSO) to the solid to minimize the generation of aerosols.
-
Ensure the compound is fully dissolved before use in experiments.
Use in Experiments
-
Conduct all experimental procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill Cleanup
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Safe Handling Workflow for this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
